molecular formula C9H19ClN2 B13848739 1-Cyclopentylpiperazine hydrochloride

1-Cyclopentylpiperazine hydrochloride

Número de catálogo: B13848739
Peso molecular: 190.71 g/mol
Clave InChI: YJWOOKNYDBGALO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopentylpiperazine hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2 and its molecular weight is 190.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopentylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H19ClN2

Peso molecular

190.71 g/mol

Nombre IUPAC

1-cyclopentylpiperazine;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;/h9-10H,1-8H2;1H

Clave InChI

YJWOOKNYDBGALO-UHFFFAOYSA-N

SMILES canónico

C1CCC(C1)N2CCNCC2.Cl

Origen del producto

United States
Foundational & Exploratory

1-Cyclopentylpiperazine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-Cyclopentylpiperazine hydrochloride (CAS: 131269-35-7 for 2HCl) is a critical secondary amine intermediate utilized extensively in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Characterized by a piperazine core functionalized with a lipophilic cyclopentyl ring, this moiety serves as a privileged scaffold in the design of Histamine H3 receptor antagonists, estrogen receptor modulators, and specific oncology targets like Volasertib. This guide provides an exhaustive technical analysis of its physicochemical properties, validated synthetic routes, analytical characterization protocols, and structure-activity relationship (SAR) utility.

Chemical Identity & Structural Analysis[2][3]

1-Cyclopentylpiperazine exists primarily in two forms: the free base (a viscous oil) and the hydrochloride salt (a crystalline solid). The hydrochloride form (typically dihydrochloride) is preferred in pharmaceutical processing due to its enhanced stability, water solubility, and ease of handling.

Nomenclature & Registry
ParameterDetails
IUPAC Name 1-Cyclopentylpiperazine dihydrochloride
Common Name 1-Cyclopentylpiperazine 2HCl
CAS Number (2HCl) 131269-35-7
CAS Number (Free Base) 21043-40-3
Molecular Formula C₉H₂₀Cl₂N₂ (Salt) / C₉H₁₈N₂ (Base)
Molecular Weight 227.17 g/mol (Salt) / 154.25 g/mol (Base)
SMILES C1CCC(C1)N2CCNCC2.Cl.Cl
Structural Commentary

The molecule consists of a saturated six-membered piperazine ring attached to a five-membered cyclopentyl ring. The basicity of the secondary amine (N4) allows for further functionalization, while the tertiary amine (N1) bearing the cyclopentyl group is sterically shielded and electronically distinct.

Physicochemical Profile

Understanding the physical behavior of 1-Cyclopentylpiperazine hydrochloride is vital for process optimization.

PropertyValue / CharacteristicRelevance
Appearance White to off-white crystalline powderSolid handling in GMP environments.
Melting Point 260–265 °C (dec.)High thermal stability for solid-state storage.
Solubility Water (>50 mg/mL), DMSO, MethanolExcellent for aqueous-based biological assays.
pKa (Calc.) ~9.8 (N4), ~5.6 (N1)N4 is the primary nucleophilic site for derivatization.
LogP (Base) ~1.68Moderate lipophilicity aids membrane permeability in drug design.
H-Bond Donors 1 (NH, salt form has 3)Key interaction point for receptor binding.

Synthetic Routes & Process Chemistry

The synthesis of 1-Cyclopentylpiperazine is a classic example of reductive amination , a method preferred over direct alkylation (using cyclopentyl halides) to minimize over-alkylation byproducts.

Primary Route: Reductive Amination

The reaction between cyclopentanone and excess piperazine is catalyzed by a reducing agent. In industrial settings, catalytic hydrogenation is used; in the lab, sodium triacetoxyborohydride (STAB) is common.

Mechanism:

  • Imine Formation: The secondary amine of piperazine attacks the carbonyl of cyclopentanone, releasing water to form an iminium ion/enamine intermediate.

  • Reduction: The intermediate is reduced in situ to the tertiary amine.

Experimental Protocol (Lab Scale)
  • Reagents: Cyclopentanone (1.0 eq), Piperazine (3.0 eq to prevent bis-alkylation), Sodium Triacetoxyborohydride (1.4 eq), Dichloromethane (DCM), Acetic Acid (cat.).

  • Procedure:

    • Dissolve piperazine in DCM. Add cyclopentanone and acetic acid. Stir for 30 min.

    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12–16 hours.

    • Quench: Add saturated NaHCO₃. Extract with DCM.

    • Purification: The excess piperazine is water-soluble and removed during washing. The crude oil is treated with HCl in dioxane/ether to precipitate the dihydrochloride salt.

Synthesis Start Cyclopentanone (C5H8O) Inter Iminium Intermediate Start->Inter Dehydration (-H2O) Reagent Piperazine (Excess) Reagent->Inter Product 1-Cyclopentylpiperazine (Free Base) Inter->Product Hydride Transfer Reduct Reduction (NaBH(OAc)3 or H2/Pd) Reduct->Product Salt HCl Salt Formation Product->Salt HCl/Dioxane

Figure 1: Synthetic pathway via reductive amination. The use of excess piperazine is critical to avoid the formation of 1,4-dicyclopentylpiperazine.

Analytical Characterization

Validating the identity and purity of 1-Cyclopentylpiperazine hydrochloride requires specific attention because the molecule lacks a strong UV chromophore (no conjugated π-systems).

HPLC Method (Derivatization Required for UV)

Standard UV detection at 254 nm is ineffective.

  • Approach A (LC-MS): Use Electrospray Ionization (ESI+) in SIM mode (m/z 155.2 for [M+H]+). This is the gold standard for underivatized samples.

  • Approach B (Derivatization): React with Dansyl Chloride or NBD-Cl to attach a fluorophore/chromophore to the secondary amine.

Protocol: HPLC-UV with Derivatization[2]
  • Sample Prep: Dissolve 10 mg sample in borate buffer (pH 9). Add Dansyl Chloride solution (in acetone). Heat at 60°C for 20 min.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm).

  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (detecting the dansyl group).

Spectral Data Reference
TechniqueSignal Expectation
1H NMR (D₂O) Cyclopentyl: Multiplets at δ 1.5–2.1 ppm (8H), Methine at δ 3.5 ppm (1H). Piperazine: Broad triplets/multiplets at δ 3.2–3.6 ppm (8H).
13C NMR Cyclopentyl: ~65 ppm (CH), ~28 ppm (CH2), ~24 ppm (CH2). Piperazine: ~48 ppm, ~42 ppm.
MS (ESI+) Base peak at m/z 155.15 [M+H]⁺.

Applications in Medicinal Chemistry

1-Cyclopentylpiperazine is a "privileged structure" in drug discovery. The cyclopentyl group provides a specific balance of steric bulk and lipophilicity (LogP ~1.7) without the metabolic liability of aromatic rings (which are prone to oxidation).

Key Therapeutic Areas
  • H3 Receptor Antagonists: Used to synthesize imidazole-free histamine H3 antagonists for treating cognitive disorders (e.g., Alzheimer's, ADHD). The piperazine acts as a linker, while the cyclopentyl group fits into hydrophobic pockets of the GPCR.

  • Oncology (PLK1 Inhibitors): It is a structural fragment in Volasertib (BI 6727), a Polo-like kinase 1 inhibitor. Here, the cyclopentyl group improves the pharmacokinetic profile compared to a simple methyl or ethyl group.

  • CCR5 Antagonists: Utilized in the development of antivirals blocking HIV entry.

SAR Core 1-Cyclopentylpiperazine Scaffold N4 Secondary Amine (N4) (Linker Attachment) Core->N4 N1 Tertiary Amine (N1) (Basic Center) Core->N1 Cyclo Cyclopentyl Group (Hydrophobic Interaction) Core->Cyclo H3 H3 Receptor Antagonists (Cognitive Disorders) N4->H3 Amide/Urea Linkage Volasertib Volasertib (PLK1 Inhibitor) (Oncology) N4->Volasertib Cyclo->H3 Selectivity PK Improved Metabolic Stability vs. Linear Alkyls Cyclo->PK Steric Shielding

Figure 2: Structure-Activity Relationship (SAR) map demonstrating the functional roles of the cyclopentylpiperazine moiety in drug design.

Handling, Safety, & Stability

While generally stable, the hydrochloride salt requires standard chemical hygiene.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Storage: Hygroscopic. Store in a tightly sealed container at room temperature (15–25°C), preferably in a desiccator.

  • Stability: The HCl salt is stable for years if kept dry. The free base absorbs CO₂ from the air (forming carbamates) and oxidizes slowly; it should be stored under nitrogen at 4°C.

References

  • ChemScene. (n.d.). 1-Cyclopentylpiperazine dihydrochloride Product Monograph. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 806421, 1-Cyclopentylpiperazine. Retrieved from

  • Koei Chemical Co Ltd. (1986). Production of 1-cyclopentylpiperazine (JPS61158973A). Google Patents. Retrieved from

  • MedChemExpress. (2023). Safety Data Sheet: 1-Cyclopentylpiperazine. Retrieved from

  • Simson Pharma. (n.d.). 1-Amino-4-cyclopentylpiperazine hydrochloride: Custom Synthesis. Retrieved from

Sources

Technical Whitepaper: Physicochemical Characterization and Analytical Methodologies for 1-Cyclopentylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, piperazine derivatives serve as privileged scaffolds, frequently utilized in the synthesis of histamine H3 receptor antagonists and estrogen receptor modulators. 1-Cyclopentylpiperazine is a critical intermediate in these pathways. However, a common pitfall in pharmaceutical scale-up is the ambiguity surrounding its salt forms. Sourcing "1-Cyclopentylpiperazine HCl" can yield either the monohydrochloride or the dihydrochloride salt.

This whitepaper provides an authoritative guide on the molecular weight, chemical formula, and stoichiometric variance of 1-Cyclopentylpiperazine HCl [1]. Furthermore, it establishes a self-validating analytical workflow to definitively characterize the salt form, ensuring precise molar equivalence in downstream synthetic applications.

Chemical Identity and Stoichiometric Variance

The Causality of Salt Formation

The free base of 1-Cyclopentylpiperazine is a pale yellow oil [3]. In this state, it is highly hygroscopic and susceptible to oxidative degradation at the secondary amine site. To enhance thermodynamic stability, shelf-life, and aqueous solubility, the compound is converted into a hydrochloride salt.

Because the piperazine ring contains two basic nitrogen atoms with distinct pKa values (pKa₁ ~9.8 for the secondary amine, pKa₂ ~5.6 for the tertiary amine), the addition of hydrochloric acid can yield two distinct stable forms: the monohydrochloride and the dihydrochloride [1][2].

Failing to identify the correct stoichiometric ratio leads to incorrect molecular weight assumptions, which directly skews molar equivalents during N-alkylation or acylation reactions, resulting in poor yields and high impurity profiles.

Quantitative Data Summary

The following table delineates the exact physicochemical properties of the free base and its respective hydrochloride salts to facilitate easy comparison [1][2][3][4].

PropertyFree BaseMonohydrochlorideDihydrochloride
CAS Number 21043-40-31215167-70-6131269-35-7
Molecular Formula C₉H₁₈N₂C₉H₁₈N₂ · HCl (or C₉H₁₉ClN₂)C₉H₁₈N₂ · 2HCl (or C₉H₂₀Cl₂N₂)
Molecular Weight 154.26 g/mol 190.72 g/mol 227.17 g/mol
Physical State Pale yellow oilCrystalline solidCrystalline solid
Theoretical Cl⁻ % 0.0%~18.6%~31.2%

Analytical Characterization Protocol (A Self-Validating System)

To establish a self-validating analytical system, researchers cannot rely solely on Mass Spectrometry (MS). Electrospray ionization (ESI) strips the chloride counterions during the desolvation process, meaning both the mono- and dihydrochloride salts will yield the identical [M+H]⁺ peak at m/z 155.15.

To achieve absolute certainty, the protocol must couple positive-mode LC-MS (to confirm the organic core) with suppressed Ion Chromatography (to quantify the exact counterion mass fraction). The reconciliation of these two data points creates a closed, self-validating loop.

Phase 1: Organic Core Confirmation via LC-MS
  • Step 1 (Preparation): Prepare a 1.0 mg/mL stock solution of the 1-Cyclopentylpiperazine HCl batch in LC-MS grade methanol. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2 (Chromatography): Inject 2.0 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Step 3 (Detection): Monitor the eluent using a mass spectrometer in ESI+ mode.

  • Step 4 (Validation): Confirm the presence of the primary [M+H]⁺ ion at m/z 155.15 . This validates the structural integrity of the 1-Cyclopentylpiperazine core but does not confirm the salt stoichiometry.

Phase 2: Stoichiometric Validation via Ion Chromatography (IC)
  • Step 1 (Preparation): Accurately weigh exactly 10.0 mg of the solid sample and dissolve it in 100.0 mL of ultra-pure water (18.2 MΩ·cm) to prevent chloride contamination from glassware or tap water.

  • Step 2 (Chromatography): Inject 25 µL into an anion-exchange column (e.g., Dionex IonPac AS11). Elute isocratically using a 20 mM KOH eluent.

  • Step 3 (Detection): Utilize suppressed conductivity detection to isolate the chloride (Cl⁻) peak.

  • Step 4 (Quantification): Integrate the peak area and compare it against a pre-established standard calibration curve (1–100 ppm Cl⁻).

  • Step 5 (Data Reconciliation & Self-Validation): Calculate the mass fraction of chloride in the original 10.0 mg sample.

    • A result of ~18.6% validates the batch as the Monohydrochloride (MW: 190.72).

    • A result of ~31.2% validates the batch as the Dihydrochloride (MW: 227.17).

    • Any intermediate value (e.g., 25%) indicates a mixed-salt batch, which must be rejected or subjected to recrystallization to ensure stoichiometric precision in downstream synthesis.

Experimental Workflow Visualization

The following diagram maps the logical relationship and causality of the orthogonal analytical workflow required to characterize the compound.

Workflow Start 1-Cyclopentylpiperazine HCl Unknown Batch Sample Split Start->Split LCMS LC-MS (ESI+) Target: m/z 155.15 [M+H]+ Split->LCMS Organic Core Purity NMR 1H & 13C NMR Structural Integrity Split->NMR Scaffold Confirmation IC Ion Chromatography Chloride Quantification Split->IC Salt Stoichiometry Mono Monohydrochloride CAS: 1215167-70-6 MW: 190.72 IC->Mono ~18.6% Cl- Detected Di Dihydrochloride CAS: 131269-35-7 MW: 227.17 IC->Di ~31.2% Cl- Detected

Orthogonal self-validating workflow for determining the exact salt form of 1-Cyclopentylpiperazine.

References

1-Cyclopentylpiperazine Hydrochloride: Comprehensive Technical Guide and CAS Registry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentylpiperazine is a highly versatile cyclic diamine building block utilized extensively in medicinal chemistry, particularly in the development of therapeutics targeting neurological disorders[1]. A frequent point of friction in chemical procurement and database management is the differentiation of its various salt forms. This whitepaper definitively resolves the CAS registry lookup for 1-cyclopentylpiperazine hydrochloride , detailing its exact chemical identity, self-validating manufacturing protocols, and downstream applications in neuropharmacology.

Chemical Identity & CAS Registry Resolution

When sourcing 1-cyclopentylpiperazine, researchers must distinguish between the free base and its hydrochloride salts. These forms differ significantly in solubility, stability, and stoichiometric weight, which directly impacts formulation dosing and synthetic yield calculations.

The monohydrochloride salt is specifically cataloged under CAS 1215167-70-6 [2].

Table 1: Physicochemical Profiling of 1-Cyclopentylpiperazine Forms
Compound FormCAS NumberMolecular FormulaMolecular WeightPhysical StatePrimary Use Case
Free Base 21043-40-3[3]C₉H₁₈N₂154.26 g/mol Pale yellow oil/gelDirect nucleophilic reagent in anhydrous synthesis
Monohydrochloride 1215167-70-6 [2]C₉H₁₈N₂ · HCl190.71 g/mol White solidStandardized, stable building block for drug screening
Dihydrochloride 131269-35-7[4]C₉H₁₈N₂ · 2HCl227.17 g/mol White crystalline solidHighly water-soluble aqueous formulations

Pharmacological Significance & Drug Development

1-Cyclopentylpiperazine is a privileged scaffold in the design of central nervous system (CNS) therapeutics and endocrine modulators.

  • Histamine H₃ Receptor Antagonists/Inverse Agonists: The cyclopentylpiperazine moiety is a critical structural determinant in a new class of imidazole-free H₃ receptor antagonists[5]. For example, derivatives of this scaffold were instrumental in the discovery of LML134, a clinical candidate developed for the treatment of excessive sleep disorders such as narcolepsy[6]. The basic piperazine nitrogen interacts with the conserved aspartate residue (Asp3.32) in the H₃ receptor binding pocket, while the lipophilic cyclopentyl group occupies the adjacent hydrophobic sub-pocket.

  • Estrogen Receptor Modulators: The compound is also employed to prepare a series of selective estrogen receptor modulators (SERMs), where the cyclic amine tail dictates the compound's tissue-specific agonist/antagonist profile[7].

H3Pathway Ligand 1-Cyclopentylpiperazine Derivative Receptor Histamine H3 Receptor Ligand->Receptor Inverse Agonism Gi Gi/o Protein Inhibition Receptor->Gi Blocks constitutive activity cAMP cAMP Levels Maintained Gi->cAMP Prevents AC inhibition Neuro Neurotransmitter Release cAMP->Neuro Promotes wakefulness

Mechanistic pathway of 1-Cyclopentylpiperazine-derived H3 receptor inverse agonists.

Self-Validating Synthetic Methodology

To synthesize the monohydrochloride salt (CAS 1215167-70-6) with high purity, a controlled reductive amination followed by precise salt formation is required. The following protocol is designed with built-in causality to prevent common failure modes.

Protocol: Synthesis of 1-Cyclopentylpiperazine Monohydrochloride

Step 1: Imine Formation & Reduction

  • Action: Dissolve 1.0 equivalent of cyclopentanone and 3.0 equivalents of anhydrous piperazine in 1,2-dichloroethane (DCE). Cool to 0°C and add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Causality: A large molar excess of piperazine is critical to statistically suppress the formation of the unwanted 1,4-dicyclopentylpiperazine byproduct. NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the intermediate iminium ion without reducing the unreacted cyclopentanone into cyclopentanol.

Step 2: Aqueous Workup & Extraction

  • Action: Quench the reaction with 1N NaOH until the aqueous layer reaches pH > 12, then extract with dichloromethane (DCM).

  • Causality: The high pH ensures both basic nitrogens of the piperazine ring are fully deprotonated, driving the free base (CAS 21043-40-3) exclusively into the organic phase while borate salts wash into the aqueous layer.

Step 3: Controlled Salt Formation

  • Action: Concentrate the organic layer, dissolve the resulting oil in anhydrous ethanol, and cool to 0°C. Dropwise add exactly 1.0 equivalent of ethereal HCl.

  • Causality: Strict stoichiometric control (1.0 eq) and low temperature prevent the protonation of the second, less basic nitrogen, ensuring the selective precipitation of the monohydrochloride (CAS 1215167-70-6) rather than the dihydrochloride (CAS 131269-35-7).

Step 4: Isolation

  • Action: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum at 40°C.

SynthWorkflow A Cyclopentanone + Piperazine B Reductive Amination (NaBH(OAc)3) A->B Imine reduction C 1-Cyclopentylpiperazine (Free Base) B->C Aqueous Workup D Salt Formation (1.0 eq. HCl) C->D Controlled precipitation E 1-Cyclopentylpiperazine HCl (CAS 1215167-70-6) D->E Filtration & Drying

Self-validating synthetic workflow for 1-Cyclopentylpiperazine monohydrochloride.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized monohydrochloride, standard UV-based analytical methods are insufficient. The following protocol must be employed:

  • RP-HPLC Analysis:

    • Conditions: C18 column, gradient elution using Water/Acetonitrile with 0.1% Trifluoroacetic acid (TFA).

    • Detection: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Causality: Because 1-cyclopentylpiperazine lacks an extended conjugated pi-system, it has negligible UV absorbance above 210 nm. Relying on standard UV detectors (e.g., 254 nm) will result in false-positive purity readings by failing to detect the active compound or its non-chromophoric impurities. CAD or ELSD ensures universal detection of all non-volatile analytes.

  • ¹H NMR (D₂O): The presence of the monohydrochloride can be confirmed by integrating the broad exchangeable proton signals and observing the characteristic downfield shift of the piperazine ring protons compared to the free base, confirming successful protonation at a single nitrogen site.

References

  • CAS No : 21043-40-3 | Product Name : 1-Cyclopentylpiperazine Source: Pharmaffiliates 3

  • 1-Cyclopentylpiperazine - Chem-Impex Source: Chem-Impex 1

  • 1-CYCLOPENTYLPIPERAZINE HCL (CAS 1215167-70-6) Source: Fluorochem 2

  • 1-Cyclopentylpiperazine | 21043-40-3 Source: ChemicalBook 5

  • 131269-35-7 | 1-Cyclopentylpiperazine dihydrochloride Source: ChemScene 4

  • The Discovery of LML134, a Histamine H3 Receptor Inverse Agonist for the Clinical Treatment of Excessive Sleep Disorders Source: ResearchGate (ChemMedChem) 6

Sources

A Technical Guide to the Acid Dissociation Constants (pKa) of 1-Cyclopentylpiperazine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, making its accurate determination essential in drug discovery and development.[1][2][3] 1-Cyclopentylpiperazine, a disubstituted piperazine derivative, possesses two ionizable nitrogen centers, resulting in two distinct pKa values. This guide provides a comprehensive analysis of the pKa values of 1-Cyclopentylpiperazine, contextualizing them within the broader family of piperazine derivatives. While direct experimental values for this specific compound are not prominently published, this document synthesizes predicted data, established structure-basicity relationships, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the ionization behavior of this important chemical scaffold.

Introduction: The Critical Role of pKa in Drug Development

In pharmaceutical sciences, the pKa of a molecule is not merely an academic value; it is a critical determinant of its behavior in biological systems.[2][4] The degree of ionization at physiological pH (typically ~7.4) governs a molecule's ability to cross lipid membranes, bind to its target protein, and its overall solubility.[1][2][4]

1-Cyclopentylpiperazine hydrochloride is a salt form of a weak base. The piperazine moiety, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. The two nitrogen atoms can be protonated, leading to two distinct pKa values. Understanding these values is paramount for:

  • Predicting In-Vivo Behavior : The ionization state affects a drug's ability to permeate the gut wall for oral absorption or cross the blood-brain barrier.[2]

  • Formulation Development : Knowledge of pKa guides the selection of appropriate salt forms and the pH of formulations to optimize solubility and stability.[4]

  • Target Engagement : The charge of a molecule can be crucial for forming ionic bonds or salt bridges within the binding pocket of a biological target.[1]

This guide will first establish the foundational pKa characteristics of the parent piperazine ring, then delve into the specific predicted values for 1-Cyclopentylpiperazine and conclude with robust, step-by-step protocols for their experimental determination.

Ionization of 1-Cyclopentylpiperazine: Predicted Values and Structural Context

1-Cyclopentylpiperazine features two basic nitrogen atoms: a secondary amine (N-H) and a tertiary amine (N-cyclopentyl). Each can accept a proton, leading to two distinct equilibrium constants, pKa1 and pKa2.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_sample Dissolve 1-Cyclopentylpiperazine HCl in deionized water (e.g., to 1-10 mM) calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) prep_titrant Prepare standardized 0.1 M NaOH titrant purge Purge sample solution with N2 to remove dissolved CO2 calibrate->purge titrate Add NaOH titrant in small, precise increments purge->titrate record Record pH after each addition, allowing for stabilization titrate->record record->titrate Repeat until past equivalence points plot Plot pH vs. Volume of Titrant record->plot analyze Calculate 1st derivative (dpH/dV) to find equivalence points plot->analyze determine Determine pKa values at half-equivalence points analyze->determine

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Experimental Protocol:

  • Preparation :

    • Accurately weigh and dissolve 1-Cyclopentylpiperazine hydrochloride in a known volume of deionized, CO2-free water to a final concentration of approximately 1-10 mM.

    • Prepare a standardized solution of 0.1 M NaOH.

    • Calibrate a high-precision pH meter using at least two, preferably three, standard buffers (e.g., pH 4.01, 7.00, 10.01). [5] * To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.15 M KCl can be added to the sample solution. [5]

  • Titration :

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Begin gently stirring the solution with a magnetic stir bar.

    • Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

    • Purge the solution with an inert gas like nitrogen for 5-10 minutes before and maintain a blanket of nitrogen over the solution during the titration. [5][6]This is a critical step to prevent atmospheric CO2 from dissolving and forming carbonic acid, which would interfere with the measurement.

    • Record the initial pH.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. [6]

  • Data Analysis :

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

    • The titration of 1-Cyclopentylpiperazine hydrochloride (the diprotonated form) with NaOH will show two equivalence points.

    • The pKa values are determined at the half-equivalence points. The pH at the first half-equivalence point corresponds to pKa2, and the pH at the second half-equivalence point corresponds to pKa1.

    • For higher accuracy, the equivalence points can be precisely located by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peaks of this derivative plot indicate the equivalence points.

UV-Vis Spectrophotometry

This method is applicable if the molecule contains a chromophore whose absorbance spectrum changes as a function of its ionization state. [7][8]The method relies on measuring the absorbance of the compound in a series of buffers with different, precisely known pH values.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_buffers Prepare a series of buffers of constant ionic strength (e.g., pH 3 to 12) prep_samples Prepare identical concentrations of 1-Cyclopentylpiperazine in each buffer prep_buffers->prep_samples scan_spectra Scan UV-Vis spectrum for each sample prep_samples->scan_spectra find_lambda Identify wavelength (λ) with the largest absorbance change vs. pH scan_spectra->find_lambda plot_data Plot Absorbance at chosen λ vs. pH find_lambda->plot_data fit_curve Fit data to a sigmoidal curve (e.g., Henderson-Hasselbalch equation) plot_data->fit_curve determine_pka The pH at the inflection point of the curve is the pKa fit_curve->determine_pka

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Experimental Protocol:

  • Preparation :

    • Prepare a series of buffer solutions with known pH values, covering a range that brackets the expected pKa values (e.g., from pH 3 to pH 11). It is crucial to maintain a constant ionic strength across all buffers.

    • Prepare a stock solution of 1-Cyclopentylpiperazine hydrochloride.

    • Add a small, constant volume of the stock solution to a larger, fixed volume of each buffer to create a series of test solutions with identical total drug concentration. [7][9]

  • Measurement :

    • Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectrum (e.g., from 230-500 nm) for each buffered solution. [9] * Identify one or more wavelengths where the absorbance changes significantly as the pH changes. This indicates that the chromophore is sensitive to the ionization state of the molecule.

  • Data Analysis :

    • Plot the absorbance at the chosen analytical wavelength(s) against the pH of the buffer. [10] * The resulting data should form a sigmoidal curve for each ionization event.

    • The pKa value is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal. [11]This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation. [12]

Capillary Electrophoresis (CE)

CE is a powerful, high-throughput technique that requires a very small amount of sample. [13]It determines pKa by measuring the electrophoretic mobility of the compound as a function of the pH of the background electrolyte (buffer). As the compound's charge changes with pH, its mobility in the electric field also changes.

Principle of Operation:

  • A fused-silica capillary is filled with a buffer of a specific pH.

  • A small plug of the sample is injected into the capillary.

  • A high voltage is applied, causing the charged molecules to migrate towards the oppositely charged electrode. A neutral marker is often included to measure the electroosmotic flow (EOF).

  • The time it takes for the analyte to reach the detector is measured.

  • This process is repeated using a series of buffers with different pH values.

  • The effective mobility is plotted against pH, and the pKa is determined from the inflection point of the resulting sigmoidal curve. [13]This method is particularly advantageous for impure samples, as the impurities will likely separate from the analyte of interest during the electrophoretic run.

Conclusion

The pKa values of 1-Cyclopentylpiperazine are critical parameters for any research and development program involving this molecule. Based on established structure-basicity relationships and computational predictions, the two pKa values are estimated to be approximately 9.28 (pKa1) and within the range of 4.7-5.0 (pKa2) . This indicates that at physiological pH, the molecule will exist predominantly as a monocation. For definitive values required for regulatory submissions or advanced formulation work, direct experimental determination is necessary. Potentiometric titration stands as the most direct and reliable method, with UV-Vis spectrophotometry and capillary electrophoresis offering viable, and in some cases, advantageous alternatives. The protocols and data presented in this guide provide a robust framework for scientists to understand, predict, and accurately measure these essential physicochemical properties.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Sirius Analytical. (2023, December 13). What is pKa and how is it used in drug development?.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Al-Ghanim, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 819-835. [Link]

  • Orfi, L., et al. (2009). Development of Methods for the Determination of pKa Values. Current Medicinal Chemistry, 16(25), 3318-3343. [Link]

  • Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A, 1677, 463318. [Link]

  • WuXi AppTec. (n.d.). pKa Study.
  • ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. [Image].
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 999-1006. [Link]

  • Esmieu, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(5), 414-417. [Link]

  • Ortiz, M. C., et al. (2008). Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis. Electrophoresis, 29(13), 2841-2851. [Link]

  • University of California, Davis. (n.d.). UV-Vis Spectrometry, pKa of a dye.
  • Khalili, F., Henni, A., & East, A. L. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. Academia.edu. [Link]

  • Analiza. (2022, July 26). Using Capillary Electrophoresis to Measure pKa.
  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References.
  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. International Journal of Pharmaceutical and Engineering Research, 53(4s), 141-148. [Link]

  • Geiser, L., et al. (2005). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Separation Science, 28(17), 2374-2380. [Link]

  • Fuguet, E., et al. (2009). A fast method for pKa determination by capillary electrophoresis. Chemistry & Biodiversity, 6(11), 1822-1827. [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration.
  • ResearchGate. (2009). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity.
  • ResearchGate. (n.d.). pK a values of common substituted piperazines. [Image].
  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
  • ChemScene. (n.d.). 1-Cyclopentylpiperazine dihydrochloride.
  • CymitQuimica. (n.d.). CAS 21043-40-3: Cyclopentylpiperazine.
  • Semantic Scholar. (2009). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-4-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/8100067645068285c50c05872a44a706f9d3d3a0]([Link]

  • BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • PubChem. (n.d.). 1-Cyclopentylpiperazine. Retrieved from [Link].

  • Synquest Labs. (n.d.). 1-Cyclopentylpiperazine Safety Data Sheet.
  • ChemicalBook. (n.d.). 1-Cyclopentylpiperazine CAS#: 21043-40-3.
  • ChemBK. (2024, April 9). 1-Cyclopentyl-piperazine.
  • ChemicalBook. (2025, August 8). 1-Cyclopentylpiperazine | 21043-40-3.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. [Link]

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan.
  • Reddit. (2023, August 17). Computational pKa Determination. r/comp_chem.
  • Urquhart, R. J., van Teijlingen, A., & Tuttle, T. (2024). ANI neural network potentials for small molecule pKa prediction. Physical Chemistry Chemical Physics, 26, 23934-23943. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 1-Cyclopentylpiperazine Hydrochloride: Determining the Melting Point Range

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point range of 1-Cyclopentylpiperazine hydrochloride, a piperazine derivative of interest in pharmaceutical research and development. In the absence of an established, officially published melting point for this specific monohydrochloride salt, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. It outlines the synthesis and purification considerations that directly impact the physicochemical properties of the compound, followed by a thorough exposition of the theoretical principles and practical execution of melting point analysis using both the classical capillary method and modern Differential Scanning Calorimetry (DSC). The guide emphasizes the importance of experimental design, instrument calibration, and data interpretation to ensure the generation of reliable and reproducible results, adhering to the principles of scientific integrity and good laboratory practice.

Introduction: The Significance of Melting Point in Pharmaceutical Development

The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that provides a wealth of information. It serves as a primary indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1][2][3] Furthermore, the melting point is a key characteristic for the identification and confirmation of a specific solid-state form of a compound.[4] For amine-containing compounds like 1-Cyclopentylpiperazine, conversion to a hydrochloride salt is a common strategy to improve properties such as solubility, stability, and handling.[5][6] The resulting salt will have a distinct melting point, significantly different from its free base form, which is crucial for formulation development, quality control, and regulatory submissions.

1-Cyclopentylpiperazine hydrochloride is a derivative of piperazine, a core scaffold in many biologically active compounds. While data exists for the free base and the dihydrochloride salt, the monohydrochloride's properties are less documented. This guide, therefore, focuses on the ab initio determination of its melting point range, providing a robust scientific workflow from synthesis to final characterization.

Synthesis and Purification: The Foundation of Accurate Measurement

The journey to an accurate melting point determination begins with the synthesis and rigorous purification of the target compound. The presence of unreacted starting materials, by-products, or residual solvents will invariably lead to an inaccurate and broadened melting range.[1][3]

Synthetic Pathway for 1-Cyclopentylpiperazine Hydrochloride

A plausible and efficient synthesis of 1-Cyclopentylpiperazine hydrochloride involves a two-step process: the synthesis of the free base followed by its conversion to the monohydrochloride salt.

Step 1: Synthesis of 1-Cyclopentylpiperazine (Free Base)

A common method for the N-alkylation of piperazine is reductive amination. This can be achieved by reacting piperazine with cyclopentanone in the presence of a reducing agent.[7]

  • Reaction: Piperazine + Cyclopentanone --(Catalytic Hydrogenation)--> 1-Cyclopentylpiperazine

Step 2: Formation of the Monohydrochloride Salt

The monohydrochloride salt can be formed by treating the purified free base with one molar equivalent of hydrochloric acid in a suitable solvent, such as isopropanol or a methanol/ether mixture.[8]

  • Reaction: 1-Cyclopentylpiperazine + HCl --(in Solvent)--> 1-Cyclopentylpiperazine hydrochloride

The following diagram illustrates the logical flow of the synthesis and purification process.

cluster_synthesis Synthesis & Purification Piperazine Piperazine ReductiveAmination Reductive Amination Piperazine->ReductiveAmination Cyclopentanone Cyclopentanone Cyclopentanone->ReductiveAmination FreeBase Crude 1-Cyclopentylpiperazine ReductiveAmination->FreeBase Purification Purification (e.g., Distillation/Chromatography) FreeBase->Purification PureFreeBase Pure 1-Cyclopentylpiperazine Purification->PureFreeBase SaltFormation Salt Formation PureFreeBase->SaltFormation HCl Hydrochloric Acid (1 eq.) HCl->SaltFormation CrudeSalt Crude Hydrochloride Salt SaltFormation->CrudeSalt Recrystallization Recrystallization CrudeSalt->Recrystallization FinalProduct Pure 1-Cyclopentylpiperazine HCl Recrystallization->FinalProduct

Caption: Workflow for the synthesis and purification of 1-Cyclopentylpiperazine hydrochloride.

The Critical Role of Purification

Recrystallization is a powerful technique for purifying the final hydrochloride salt. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures. This process effectively removes impurities that would otherwise depress and broaden the observed melting point. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and HPLC before proceeding to melting point determination.

Theoretical Framework: Understanding Melting Phenomena

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. For a pure substance, this transition occurs at a sharp, well-defined temperature. However, the presence of impurities disrupts the crystal lattice, which lowers the energy required to break the intermolecular forces, resulting in a lower melting point.[][10] This phenomenon, known as melting point depression, is also accompanied by a broadening of the melting range.

The relationship between the free base and its hydrochloride salts is also a key consideration. The formation of an ionic salt introduces strong electrostatic interactions within the crystal lattice. This generally leads to a significantly higher melting point for the salt compared to the free base. For a diprotic base like piperazine, the dihydrochloride salt, with two ionic interactions per molecule, is expected to have a higher melting point than the monohydrochloride salt.

The following diagram illustrates the conceptual relationship between purity and the observed melting point.

cluster_melting Purity and Melting Point Pure Pure Compound (Sharp Melting Point) Impurity Presence of Impurities Impure Impure Compound (Broad, Depressed Melting Range) Impurity->Impure

Caption: The effect of impurities on the melting point of a solid.

Experimental Determination of the Melting Point Range

Two primary methods are employed for the determination of melting points in a research and quality control setting: the capillary method and Differential Scanning Calorimetry (DSC). It is crucial to calibrate the instruments using certified reference standards to ensure the accuracy and traceability of the results.[2][3][11]

Instrument Calibration

Before any sample analysis, the temperature accuracy of the melting point apparatus or DSC must be verified. This is achieved by measuring the melting points of a set of certified reference standards with well-defined melting points.

Reference Standard Certified Melting Point (°C)
Phenyl Salicylate41.2 - 43.2
Benzoic Acid122.35
Caffeine234 - 237

Note: The specific reference standards and their certified values should be traceable to a national or international standards body.

Method 1: Capillary Melting Point Determination

This is a classical and widely used visual method for determining the melting point range.

Experimental Protocol:

  • Sample Preparation: The purified 1-Cyclopentylpiperazine hydrochloride should be a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle. Ensure the sample is completely dry, as residual solvent will act as an impurity.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. The sample should be packed to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Heating: Place the capillary tube in the heating block of the melting point apparatus. Heat rapidly to a temperature approximately 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

  • Observation and Recording:

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the clear point).

    • The recorded melting range is the interval between these two temperatures.

  • Repeatability: Perform the measurement in triplicate to ensure the reproducibility of the results.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more detailed and quantitative measure of the melting process.[4]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered 1-Cyclopentylpiperazine hydrochloride into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point.

    • A nitrogen purge is typically used to maintain an inert atmosphere.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.

The following diagram illustrates the general workflow for experimental melting point determination.

cluster_exp Experimental Workflow Start Start: Pure, Dry Sample Calibration Instrument Calibration with Certified Standards Start->Calibration Capillary Capillary Method Calibration->Capillary Method 1 DSC DSC Method Calibration->DSC Method 2 Data Record Melting Range / Analyze Thermogram Capillary->Data DSC->Data Result Reported Melting Point Range Data->Result

Caption: General workflow for the experimental determination of melting point.

Potential Challenges and Considerations

When determining the melting point of an amine hydrochloride salt, certain factors require careful consideration:

  • Hygroscopicity: Amine salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[12][13] Absorbed water will act as an impurity, leading to a depressed and broadened melting range. It is crucial to handle and store the sample in a dry environment (e.g., in a desiccator). Dynamic Vapor Sorption (DVS) can be used to quantify the hygroscopicity of the material.[][14][15]

  • Thermal Decomposition: Some compounds may decompose at or near their melting point, which can be observed as a change in color (e.g., darkening) or gas evolution. If decomposition occurs, the observed "melting point" should be reported as a decomposition temperature range. Thermogravimetric Analysis (TGA) can be performed in conjunction with DSC to distinguish between melting and decomposition.[12] Piperazine and its derivatives can be susceptible to thermal degradation at elevated temperatures.[16][17]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique melting point. The synthetic and purification conditions, particularly the choice of solvent for recrystallization, can influence which polymorph is obtained. DSC is particularly useful for identifying polymorphic transitions.[5]

Conclusion

The determination of the melting point range of 1-Cyclopentylpiperazine hydrochloride is a fundamental step in its physicochemical characterization. While a specific value is not yet established in the public domain, this guide provides a comprehensive and scientifically rigorous approach to its determination. By ensuring the synthesis of a high-purity material and employing calibrated instrumentation with well-defined protocols, researchers can confidently establish a reliable melting point range. This data is indispensable for advancing the development of 1-Cyclopentylpiperazine hydrochloride as a potential pharmaceutical candidate, ensuring quality, consistency, and a solid foundation for formulation and stability studies.

References

  • TutorChase. "How do impurities affect the melting point of a substance?". [Link]

  • Mettler Toledo. "Melting Point Reference Standards". [Link]

  • Chemistry LibreTexts. "6.1C: Melting Point Theory". [Link]

  • Chemistry Stack Exchange. "Effect of impurities on melting and boiling points". [Link]

  • Stanford Research Systems. "Melting Point Certified Reference Standards". [Link]

  • Organic Syntheses. "1-benzylpiperazine". [Link]

  • designer-drug.com. "Synthesis of 1-Benzylpiperazine (BzP/A2)". [Link]

  • Freeman, S. A. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture". [Link]

  • Pharmaceutical Outsourcing. "Pharmaceutical Salts Optimization of Solubility or Even More?". [Link]

  • Google Patents. "JPS61158973A - Production of 1-cyclopentylpiperazine".
  • NETZSCH Analyzing & Testing. "Thermal Analysis in the Pharmaceutical Field". [Link]

  • Lepaumier, H., et al. "Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions". Energy & Fuels, 2011. [Link]

  • Qiu, C. and Zhang, R. "Physiochemical properties of alkylaminium sulfates: hygroscopicity, thermostability, and density". Environmental Science & Technology, 2012. [Link]

  • MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor". [Link]

  • SWGDRUG.org. "BENZYLPIPERAZINE". [Link]

  • TA Instruments. "High throughput thermal stability screening of biologic drugs with RS-DSC technology". [Link]

  • Journal of Chemical and Pharmaceutical Research. "Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview". [Link]

  • Pharmaoffer.com. "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals". [Link]

  • ResearchGate. "Differential scanning calorimetry trace of piperidine. The lower and...". [Link]

  • Sciencemadness Discussion Board. "Hydrochloride vs non-hydrochloride compounds". [Link]

  • Wikipedia. "Benzylpiperazine". [Link]

  • ResearchGate. "DSC thermogram of multifunctionalized piperazine polymer.". [Link]

  • ResearchGate. "Differential scanning calorimetry thermogram of (A) piperine, (B)...". [Link]

Sources

pharmacological applications of cyclopentylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Applications of Cyclopentylpiperazine Derivatives: A Technical Guide Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary: The Cyclopentylpiperazine Pharmacophore

The 1-cyclopentylpiperazine moiety represents a privileged substructure in medicinal chemistry, distinguished by its ability to modulate lipophilicity (


) while maintaining a specific steric profile intermediate between the flexible 

-propyl chain and the bulkier cyclohexyl ring.[1] Unlike its cyclohexyl analog, which often locks conformations into a chair form, the cyclopentyl ring offers a unique "envelope" puckering flexibility, allowing for induced-fit binding in sterically constrained hydrophobic pockets.

This guide analyzes the pharmacological utility of this scaffold across three critical therapeutic axes: Antimycobacterial agents (Rifamycins) , Antiviral CCR5 antagonists , and CNS Sigma receptor ligands . It further details the industrial synthesis of the core scaffold and addresses critical safety parameters regarding nitrosamine impurities.

Structural Biology & SAR Logic

The pharmacological success of cyclopentylpiperazine derivatives stems from three structural contributors:

  • The Basic Nitrogen (N1/N4): Acts as a proton acceptor at physiological pH, often forming salt bridges with aspartate or glutamate residues in GPCRs (e.g., Glu283 in CCR5).

  • The Cyclopentyl "Cap": Provides a compact lipophilic anchor. In the context of Rifapentine, this group increases the half-life (

    
    ) significantly compared to the methyl group in Rifampin by enhancing protein binding and altering metabolic clearance.[1]
    
  • The Piperazine Linker: A semi-rigid spacer that orients the lipophilic cap away from the polar effector domain.

DOT Diagram: Structure-Activity Relationship (SAR) Map

SAR_Map Core Piperazine Core (Scaffold) N1 N1-Cyclopentyl Group (Lipophilic Cap) Core->N1 Substitution N4 N4-Effector Linkage (Target Specificity) Core->N4 Substitution Lipophilicity Increases LogP (Membrane Permeability) N1->Lipophilicity HalfLife Extends t1/2 (e.g., Rifapentine vs Rifampin) N1->HalfLife Pocket Fills Hydrophobic Pockets (CCR5/Sigma) N1->Pocket Impurity Risk: Nitrosamine (CPNP) Formation N1->Impurity Safety Alert

Caption: SAR map highlighting the functional roles of the cyclopentylpiperazine scaffold in drug design.

Therapeutic Case Studies

Case Study 1: Antimycobacterial Agents (Rifapentine)

Drug: Rifapentine (Priftin®) Target: DNA-dependent RNA polymerase (bacterial).[1][2][3][4]

Rifapentine is the most commercially significant application of the cyclopentylpiperazine moiety. Structurally, it differs from Rifampin by the substitution of a methyl group with a cyclopentyl group on the piperazine ring.

  • Mechanistic Advantage: The cyclopentyl group increases the lipophilicity of the molecule. This modification results in a serum half-life of ~13 hours (compared to 2–5 hours for Rifampin), enabling less frequent dosing (e.g., weekly regimens for latent TB) [1].[1]

  • Chemical Linkage: The scaffold is incorporated as 1-amino-4-cyclopentylpiperazine , linked to the 3-position of the rifamycin core via a hydrazone-like bond.[1]

Case Study 2: CCR5 Antagonists (HIV Entry Inhibition)

Target: CCR5 Chemokine Receptor.[1][5]

Small molecule CCR5 antagonists block the interaction between the HIV-1 gp120 envelope glycoprotein and the CCR5 co-receptor.

  • Lead Identification: Research identified 1-((4-Chlorophenyl)(phenyl)methyl)-4-cyclopentylpiperazine as a potent antiviral lead.[1]

  • Binding Mode: The cyclopentyl group occupies a specific hydrophobic pocket within the transmembrane helical bundle of the CCR5 receptor, mimicking the hydrophobic residues of natural chemokine ligands. The piperazine nitrogen interacts with the acidic glutamate residues (Glu283) essential for high-affinity binding [2].[1]

Case Study 3: Sigma Receptor Ligands (CNS)

Target: Sigma-1 (


) and Sigma-2 (

) Receptors.[1]

While


-cyclohexylpiperazines (e.g., PB-28) are classic high-affinity Sigma ligands, 

-cyclopentyl derivatives serve as critical probes for understanding steric tolerance in the binding site.[1]
  • Selectivity: 1-cyclopentyl-4-phenylpiperazine derivatives often exhibit altered

    
    /
    
    
    
    selectivity ratios compared to their cyclohexyl homologs.[1] The slightly smaller volume of the cyclopentyl ring allows these ligands to probe the boundaries of the hydrophobic binding pocket, often retaining nanomolar affinity but modulating intrinsic activity (agonist vs. antagonist) [3].

Experimental Protocols & Synthesis

Protocol A: Industrial Synthesis of 1-Cyclopentylpiperazine

Direct Reductive Amination (Preferred for Scale)

This method avoids the use of alkyl halides (genotoxic alerts) and utilizes catalytic hydrogenation.

  • Reagents: Piperazine (anhydrous), Cyclopentanone, 10% Pd/C or Raney Nickel, Hydrogen gas.

  • Solvent: Methanol or Toluene.

  • Procedure:

    • Charge a high-pressure autoclave with piperazine (1.0 equiv) and cyclopentanone (1.1 equiv).[1]

    • Add catalyst (5 wt% loading).[1][6]

    • Pressurize with

      
       (30–50 bar) and heat to 60–80°C.
      
    • Stir for 4–6 hours until

      
       uptake ceases.
      
    • Workup: Filter catalyst, distill solvent, and fractionally distill the product (b.p. ~80-82°C at 0.1 mmHg) [4].

Protocol B: Synthesis of 1-Amino-4-Cyclopentylpiperazine (Rifapentine Intermediate)

The Nitrosation-Reduction Route (Critical Safety Control Required)

This specific hydrazine derivative is required for the Rifapentine linkage.

  • Step 1: Nitrosation

    • React 1-cyclopentylpiperazine with

      
       in acidic media (HCl) to form 1-cyclopentyl-4-nitrosopiperazine (CPNP) .[1]
      
    • CRITICAL SAFETY: CPNP is a potent nitrosamine carcinogen.[7] This step must be performed in a closed system with strict containment.

  • Step 2: Reduction

    • Reduce the nitroso intermediate using

      
       (lab scale) or Zn/AcOH (industrial scale) to yield the 1-amino-4-cyclopentylpiperazine.[1]
      
    • Purification: The final product must be rigorously purified to ensure < ppm levels of unreacted nitroso precursor.

DOT Diagram: Synthesis Workflow & Safety Check

Synthesis_Workflow SM1 Piperazine Step1 Reductive Amination (H2, Pd/C) SM1->Step1 SM2 Cyclopentanone SM2->Step1 Intermediate 1-Cyclopentylpiperazine Step1->Intermediate Step2 Nitrosation (NaNO2/HCl) Intermediate->Step2 Route B (Rifapentine) Nitroso 1-Cyclopentyl-4-nitrosopiperazine (CPNP) [CARCINOGEN] Step2->Nitroso Step3 Reduction (LiAlH4 or Zn) Nitroso->Step3 Final 1-Amino-4-cyclopentylpiperazine (Rifapentine Sidechain) Step3->Final

Caption: Synthetic workflow for the scaffold and the high-risk nitrosation route for Rifapentine precursors.

Quantitative Data Summary

Compound ClassKey DerivativeTargetActivity /

Clinical Status
Antimycobacterial RifapentineRNA PolymeraseMIC: 0.03–0.06

(M. tb)
FDA Approved
Antiviral 1-((4-Cl-Ph)...)-4-cyclopentylpiperazineCCR5

: ~58 nM
Preclinical
CNS Ligand Cyclopentyl-analog of PB-28Sigma-1/2

: < 10 nM
Research Probe

Safety & Regulatory Outlook (E-E-A-T)

The Nitrosamine Crisis: Recent regulatory scrutiny (FDA/EMA) has focused on nitrosamine impurities in rifamycin antibiotics. 1-cyclopentyl-4-nitrosopiperazine (CPNP) has been identified as a specific impurity in Rifapentine [5].[1]

  • Origin: Unreacted intermediate from the hydrazine synthesis (Protocol B) or degradation of the piperazine ring in the presence of nitrating agents.

  • Control Strategy: Manufacturers must implement rigorous limits (Acceptable Intake < 26.5 ng/day) and use alternative synthesis routes where possible, or validated purge steps during the reduction phase.

References

  • FDA Access Data. Priftin (Rifapentine) Prescribing Information.[1][3][Link][1]

  • Maeda, K. et al. (2004).[1] Structure-Activity Relationship of Piperazine-Based CCR5 Antagonists.[1] Journal of Virology. [Link][1][8][9]

  • Berardi, F. et al. (2004).[1] 4-(Tetralin-1-yl)- and 4-(Naphthalen-1-yl)alkyl Derivatives of 1-Cyclohexylpiperazine as Sigma Receptor Ligands.[1] Journal of Medicinal Chemistry.[10] [Link]

  • Koei Chemical Co Ltd. (1986).[1] Production of 1-cyclopentylpiperazine.[1][11][12][13][14] JPS61158973A.

  • U.S. Food and Drug Administration. (2020).[1] FDA Updates on Nitrosamine Impurities in Rifapentine.[1][Link][1]

Sources

difference between 1-Cyclopentylpiperazine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Cyclopentylpiperazine in its two primary forms: the free base and the dihydrochloride salt. It is designed for researchers and drug development professionals requiring precise physicochemical data and handling protocols.

Executive Summary

1-Cyclopentylpiperazine is a critical pharmacophore used in the synthesis of antimicrobials (e.g., Rifapentine intermediates), H3 receptor antagonists, and sigma receptor modulators. It exists in two distinct forms with divergent physicochemical behaviors:[1][2][3][4][5]

  • Free Base (CAS 21043-40-3): A lipophilic, low-melting liquid or semi-solid acting as a nucleophilic reagent. It is prone to oxidation and carbamate formation upon air exposure.

  • Dihydrochloride Salt (CAS 131269-35-7): A hydrophilic, crystalline solid utilized for stable storage and aqueous formulation. It represents the thermodynamically stable, protonated form of the diamine.

Understanding the transition between these forms is essential for optimizing synthetic yield, purification, and drug formulation.

Chemical Identity & Structural Analysis

The core difference lies in the protonation state of the piperazine nitrogens. The free base possesses two basic nitrogen centers: a tertiary amine (


-1, substituted with cyclopentyl) and a secondary amine (

-4).
Feature1-Cyclopentylpiperazine (Free Base) 1-Cyclopentylpiperazine Dihydrochloride
CAS Number 21043-40-3131269-35-7
Molecular Formula


Molecular Weight 154.25 g/mol 227.17 g/mol
Physical State Clear/Pale Yellow Liquid or Low-Melting SolidWhite Crystalline Solid
Melting Point ~25 °C (Solid-Liquid transition near RT)>200 °C (Decomposition typical for 2HCl salts)
Primary Character Lipophilic NucleophileHydrophilic Ionic Solid
Structural Visualization

The following diagram illustrates the structural transformation upon protonation.

G Base Free Base (Lipophilic Liquid) C9H18N2 Salt Dihydrochloride Salt (Hydrophilic Crystal) [C9H18N2H2]2+ 2Cl- Base->Salt Protonation (Exothermic) HCl + 2 HCl Salt->Base Neutralization (NaOH/Extraction)

Figure 1: Interconversion between 1-Cyclopentylpiperazine free base and its dihydrochloride salt.

Physicochemical Properties & Solubility Profile

Acidity and Basicity (pKa)

Piperazine derivatives exhibit two pKa values.[3][5][6] For 1-cyclopentylpiperazine:

  • 
    -4 (Secondary Amine):  pKa 
    
    
    
    9.3. This is the most basic site and is protonated first.
  • 
    -1 (Tertiary Amine):  pKa 
    
    
    
    5.3. The steric bulk of the cyclopentyl group and the inductive effect lower its basicity compared to the secondary amine.
  • Free Base: Predominates at pH > 10.

  • Dihydrochloride: Predominates at pH < 4.

Solubility Matrix

The choice of solvent is critical for synthesis (base) vs. recrystallization (salt).

SolventFree Base Solubility Dihydrochloride Salt Solubility Application Note
Water Slightly Soluble / DispersibleHighly Soluble Salt form preferred for aqueous formulations.
Ethanol Freely Soluble Sparingly Soluble (Hot)Ethanol is used to precipitate the salt from the base.
Dichloromethane (DCM) Freely Soluble InsolubleDCM is the standard extraction solvent for the base.
Diethyl Ether SolubleInsolubleEther is used to wash the salt precipitate.
Acetone SolubleInsolubleAcetone is an anti-solvent for salt crystallization.

Synthesis & Conversion Protocols

A. Synthesis of the Free Base

The free base is typically synthesized via reductive amination of cyclopentanone with piperazine.

Reaction:



Key Considerations:

  • Stoichiometry: Use excess piperazine to minimize the formation of 1,4-dicyclopentylpiperazine (bis-alkylated impurity).

  • Purification: Fractional distillation under reduced pressure (BP ~105°C at 11 mmHg) is required to isolate the mono-substituted product.

B. Conversion to Dihydrochloride Salt

This process stabilizes the compound for storage.

Protocol:

  • Dissolution: Dissolve 10 g of 1-Cyclopentylpiperazine (Free Base) in 50 mL of absolute ethanol or ethyl acetate.

  • Acidification: Cool the solution to 0–5 °C. Slowly add concentrated HCl (37%) or HCl gas dissolved in ethanol/dioxane (approx. 2.2 - 2.5 equivalents).

    • Note: The reaction is exothermic. Control temperature to prevent degradation.

  • Precipitation: The dihydrochloride salt will precipitate as a white solid. If no precipitate forms, add diethyl ether as an anti-solvent.

  • Filtration: Filter the solid under vacuum and wash with cold acetone or ether to remove excess acid and impurities.

  • Drying: Dry under vacuum at 40 °C.

C. Regeneration of Free Base (Freebasing)

Required when the salt is used as a starting material in nucleophilic substitution reactions.

Protocol:

  • Dissolution: Dissolve the salt in minimal water.

  • Basification: Adjust pH to >12 using 5M NaOH.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    

Handling, Stability & Storage

Stability Challenges
  • Carbamate Formation: The secondary amine in the Free Base reacts rapidly with atmospheric

    
     to form carbamates (
    
    
    
    ).
    • Visual Sign: The clear liquid turns cloudy or forms a white crust.

  • Hygroscopicity: The Dihydrochloride Salt is hygroscopic. It will absorb moisture from the air, becoming sticky and difficult to weigh if not stored properly.

Storage Recommendations
  • Free Base: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Seal tightly to prevent

    
     ingress.
    
  • Salt: Store in a desiccator at room temperature. Stable for years if kept dry.

Applications in Drug Development

The choice between base and salt dictates the experimental workflow.

DecisionMatrix Start Select Form based on Application Synth Organic Synthesis (Nucleophilic Substitution) Start->Synth Form Drug Formulation (Bioavailability/Stability) Start->Form Base Use Free Base (Soluble in DCM/THF) Synth->Base Reagent Salt Use HCl Salt (Water Soluble, Stable) Form->Salt API Source Base->Salt For Storage Salt->Base Pre-reaction

Figure 2: Decision matrix for selecting the appropriate chemical form.

  • Medicinal Chemistry (Synthesis): Use the Free Base . The salt form is non-nucleophilic because the nitrogen lone pairs are protonated. You must "freebase" the salt before using it in

    
     reactions or amidation.
    
  • Biological Assays: Use the Salt . It dissolves readily in aqueous buffers (PBS) or saline for in vitro/in vivo dosing.

  • Reference Standards: The Salt is preferred for analytical quantification (HPLC) due to its defined stoichiometry and non-volatile nature.

References

  • PubChem. (2025).[7][8] 1-Cyclopentylpiperazine (Compound).[7][9][10][11][12][13][14] National Library of Medicine. Available at: [Link]

  • Li, S., et al. (2005). "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[5] Pharmaceutical Research, 22(4), 628-635. (Contextual reference for salt vs base solubility principles). Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the N-Arylation of 1-Cyclopentylpiperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl Piperazines

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs targeting a wide array of conditions, from central nervous system disorders to oncology. The ability to efficiently and selectively couple the piperazine core with diverse aryl and heteroaryl halides is therefore of paramount importance in drug discovery and development. This guide provides a detailed technical overview of the reaction conditions for the N-arylation of 1-cyclopentylpiperazine, a common secondary amine building block, with a particular focus on the practical challenges and solutions when starting from its hydrochloride salt.

Mechanistic Underpinnings: A Tale of Two Catalysts

The formation of the C(sp²)–N bond between an aryl halide and 1-cyclopentylpiperazine is predominantly achieved through two powerful cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Workhorse

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance.[3] The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, especially with sterically hindered secondary amines like 1-cyclopentylpiperazine. These ligands stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent the formation of inactive catalyst species.[5][6]

The Ullmann Condensation: A Classic Copper-Catalyzed Alternative

The Ullmann reaction is a classical method for C-N bond formation that utilizes a copper catalyst.[7][8] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to improve reaction efficiency and lower the required temperature.[7] The mechanism is thought to involve the formation of an organocopper intermediate.[8] Although sometimes requiring higher temperatures than palladium-catalyzed reactions, the Ullmann condensation offers a cost-effective alternative.

Core Directive: Navigating the Use of 1-Cyclopentylpiperazine HCl

A common challenge in these coupling reactions is the use of the amine starting material as a hydrochloride salt. The HCl salt is often more stable and easier to handle than the free base. However, the presence of the acid requires careful consideration of the base used in the reaction. A stoichiometric amount of base is required to neutralize the HCl salt to generate the free amine in situ, with an additional amount required to facilitate the catalytic cycle. Therefore, when using 1-cyclopentylpiperazine HCl, at least two equivalents of base are necessary.

Visualizing the Catalytic Cycle: The Buchwald-Hartwig Pathway

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination R2NH, Base amido_complex L-Pd(II)(Ar)(NR2) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of 1-cyclopentylpiperazine HCl with an aryl bromide.

Materials:

  • 1-Cyclopentylpiperazine hydrochloride

  • Aryl bromide

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst)

  • Bulky biarylphosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, KOt-Bu, or LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-cyclopentylpiperazine hydrochloride (1.2 mmol, 1.2 equiv), palladium precatalyst (0.01-0.05 mmol, 1-5 mol% Pd), and the phosphine ligand (0.02-0.10 mmol, 2-10 mol%).

  • Add the base (2.5-3.0 mmol, 2.5-3.0 equiv). Note: At least 2.2 equivalents are needed to both neutralize the HCl salt and act as the base for the catalytic cycle.

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a typical procedure for the N-arylation of 1-cyclopentylpiperazine HCl with an aryl iodide.

Materials:

  • 1-Cyclopentylpiperazine hydrochloride

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline or 1,10-phenanthroline)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Sealed tube or microwave vial

Procedure:

  • To a reaction vessel, add the aryl iodide (1.0 mmol, 1.0 equiv), 1-cyclopentylpiperazine hydrochloride (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), ligand (0.2 mmol, 20 mol%), and base (3.0 mmol, 3.0 equiv).

  • Add the anhydrous solvent (5 mL).

  • Seal the vessel and heat the reaction mixture to 100-160 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and expected outcomes for the N-arylation of 1-cyclopentylpiperazine with various aryl halides. The data is compiled from representative examples in the literature and serves as a guideline for reaction optimization.

Table 1: Buchwald-Hartwig Amination - Ligand and Aryl Halide Comparison

EntryAryl Halide (Ar-X)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Ar-BrXPhos (2)NaOt-Bu (2.5)Toluene1004-12>90
2Ar-ClRuPhos (3)LHMDS (2.5)1,4-Dioxane11012-2470-85
3Ar-ISPhos (2)K₃PO₄ (3.0)Toluene902-8>95
4Ar-Br (hindered)BrettPhos (4)KOt-Bu (3.0)Toluene11018-3660-75

Table 2: Ullmann Condensation - Conditions for Aryl Iodides

EntryLigand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1L-Proline (20)K₂CO₃ (3.0)DMSO12024-4865-80
21,10-Phenanthroline (20)K₃PO₄ (3.0)DMF14018-3670-85

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
No or low conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a pre-catalyst or ensure proper in-situ generation of Pd(0).[9]
Poor ligand choiceFor hindered amines, use bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[1][9]
Insufficient baseWhen using the HCl salt, ensure at least 2 equivalents of base are used for neutralization and the reaction. Consider a stronger base like LHMDS.
Dehalogenation of aryl halide β-hydride eliminationUse a more sterically hindered ligand. Lower the reaction temperature.
Formation of side products HomocouplingLower the reaction temperature and catalyst loading.[9]

Workflow for Protocol Selection

Protocol_Selection start Start: N-Arylation of 1-Cyclopentylpiperazine HCl aryl_halide What is the aryl halide? start->aryl_halide functional_groups Are there sensitive functional groups? aryl_halide->functional_groups Aryl-Br or Aryl-Cl ullmann Consider Ullmann Protocol aryl_halide->ullmann Aryl-I mild_base Use milder base (e.g., K3PO4, Cs2CO3) functional_groups->mild_base Yes strong_base Use strong base (e.g., NaOt-Bu, LHMDS) functional_groups->strong_base No buchwald Use Buchwald-Hartwig Protocol mild_base->buchwald strong_base->buchwald

Caption: A decision-making workflow for selecting the appropriate coupling protocol.

References

  • Inorganic Chemistry Frontiers. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. RSC Publishing. Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Retrieved from [Link]

  • Request PDF. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. Retrieved from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved from [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Retrieved from [Link]

  • Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Journal of the American Chemical Society, 130(20), 6586–6596. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega, 6(50), 34645–34659. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Ullmann coupling of aryl halides to yield planar eight-membered... Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Wang, Z., et al. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Molecules, 30(9), 1957. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Pizarro, L., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1775. Retrieved from [Link]

Sources

Application Note: Strategic Preparation of Piperazine-Based Antagonists Using 1-Cyclopentylpiperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthetic utility of 1-Cyclopentylpiperazine (1-CPP) as a privileged scaffold in the generation of G-Protein Coupled Receptor (GPCR) antagonists, specifically targeting Histamine H3 and Chemokine CCR5 receptors. Unlike simple alkyl-piperazines, the cyclopentyl group provides a critical balance of lipophilicity (LogP modulation) and steric bulk, often occupying hydrophobic sub-pockets within the receptor orthosteric site.

This document provides two validated synthetic protocols—Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) —designed for high-throughput library generation and lead optimization.

Strategic Synthetic Planning

When designing antagonists using 1-CPP, the choice of synthetic route depends heavily on the electronic nature of the core scaffold (the "Warhead") to which the piperazine is attached.

Retrosynthetic Logic
  • Path A (Reductive Amination): Best for attaching the piperazine to alkyl linkers or benzyl groups. It preserves sensitive functional groups.

  • Path B (SNAr / Buchwald): Best for attaching the piperazine directly to heteroaromatic cores (e.g., pyridines, pyrimidines) common in kinase and GPCR inhibitors.

SyntheticStrategy cluster_0 Route A: Reductive Amination cluster_1 Route B: S_NAr / Coupling Target Target Antagonist (GPCR/Kinase Ligand) Aldehyde Aryl/Alkyl Aldehyde Aldehyde->Target + 1-CPP (Path A) RedAgent NaBH(OAc)3 / DCM RedAgent->Target ArylHalide Activated Aryl Halide (Cl, F, Br) ArylHalide->Target + 1-CPP (Path B) Base K2CO3 / DMSO or Pd-Catalyst Base->Target CPP 1-Cyclopentylpiperazine (1-CPP) CPP->Target N-Alkylation / Arylation

Figure 1: Decision tree for incorporating 1-Cyclopentylpiperazine into antagonist scaffolds.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Soft" Coupling)

Application: Synthesis of H3 Antagonists (e.g., Pitolisant analogs) where the piperazine is linked via an alkyl chain. Mechanism: Formation of an iminium ion intermediate followed by irreversible hydride reduction.

Reagents & Materials
  • Substrate: 1-Cyclopentylpiperazine (1.0 equiv)

  • Electrophile: Aryl-aldehyde or Ketone (1.1 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

  • Additive: Acetic Acid (AcOH) (Catalytic, 0.1 equiv) - Crucial for ketone reactivity.

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask, dissolve the aldehyde (1.0 mmol) in DCE (5 mL).

    • Add 1-Cyclopentylpiperazine (1.0 mmol).

    • Expert Insight: If the aldehyde is aromatic and electron-poor, stir for 30 mins at Room Temperature (RT) to ensure imine equilibrium before adding the reductant.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)3 (1.5 mmol) in one portion.

    • Allow to warm to RT and stir for 4–16 hours.

    • Self-Validation: Monitor by TLC.[2] The imine intermediate is often visible; the disappearance of the aldehyde spot (checked with 2,4-DNP stain) confirms conversion.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 mins to decompose boron complexes.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]

Table 1: Troubleshooting Reductive Amination

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of ketoneAdd 1.0 eq AcOH; switch solvent to THF; heat to 40°C.
Dialkylation N/A for 1-CPP1-CPP is a secondary amine; dialkylation forms a quaternary salt (rare under these conditions).
Emulsion Boron saltsWash organic layer with 10% aqueous tartaric acid or Rochelle's salt solution.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of CCR5 or Kinase inhibitors where 1-CPP is directly linked to a heteroaromatic ring (e.g., Pyridine, Pyrimidine). Requirement: The aryl halide must be activated (electron-deficient).

Reagents
  • Nucleophile: 1-Cyclopentylpiperazine (1.2 equiv)

  • Electrophile: 2-Chloropyridine, 4-Chloropyrimidine, or similar (1.0 equiv)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv) or DIPEA

  • Solvent: Acetonitrile (MeCN) or DMSO (for unreactive substrates)

Step-by-Step Methodology
  • Setup:

    • To a reaction vial, add the Aryl Halide (1.0 mmol), 1-CPP (1.2 mmol), and K2CO3 (2.0 mmol).

    • Add MeCN (3 mL). Cap the vial (microwave compatible caps preferred).

  • Reaction:

    • Heat to 80°C for 4–12 hours.

    • Expert Insight: If using a 2-chloropyridine with no other electron-withdrawing groups (EWG), MeCN at reflux may be insufficient. Switch to DMSO and heat to 120°C.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Critical Step: Wash the organic layer 3x with water to remove DMSO/DMF if used. Residual polar aprotic solvents ruin chromatographic separation.

Purification & Self-Validating Characterization

Drug development requires absolute purity. The basicity of the piperazine nitrogen allows for a "Catch and Release" purification strategy.

SCX (Strong Cation Exchange) Chromatography Workflow

This method validates that your product contains the basic piperazine moiety, separating it from non-basic impurities (unreacted aldehyde/halide).

PurificationLogic Crude Crude Reaction Mixture SCX_Load Load on SCX Cartridge (Acidic Resin) Crude->SCX_Load Wash Wash with MeOH SCX_Load->Wash Neutrals pass through Elute Elute with 2M NH3/MeOH SCX_Load->Elute Switch Solvent Trash Non-Basic Impurities (Aldehydes, Neutrals) Wash->Trash Final Pure Basic Product Elute->Final Product Released

Figure 2: "Catch and Release" purification strategy for piperazine derivatives.

Analytical Validation Criteria
  • 1H NMR (CDCl3):

    • Look for the Cyclopentyl Methine proton: A multiplet typically around δ 2.4–2.6 ppm .

    • Look for the Piperazine Ring protons: Broad multiplets at δ 2.4–2.7 ppm (adjacent to N-alkyl) and δ 3.4–3.7 ppm (adjacent to N-Aryl/Amide).

  • LC-MS:

    • Expect [M+H]+.[3]

    • Note: Piperazines often ionize well but can show "streaking" on acidic columns. Use a high-pH buffer (Ammonium Bicarbonate) for sharper peaks.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 806421, 1-Cyclopentylpiperazine. Retrieved from [Link]

  • Lazewska, D., et al. (2015). "Design and synthesis of a novel series of histamine H3 receptor antagonists." European Journal of Medicinal Chemistry. (Contextual grounding for H3 antagonist protocols).
  • Zhang, Y., et al. (2014).[4] "Design, syntheses, and characterization of piperazine based chemokine receptor CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

handling and storage protocols for hygroscopic hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Hygroscopic Hydrochloride Salts

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Solid-State Chemistry & Pharmaceutical Sciences

Introduction: The Double-Edged Sword of Hydrochloride Salts

Hydrochloride (HCl) salts are the most prevalent salt forms utilized for basic active pharmaceutical ingredients (APIs). They are highly favored in drug development for their ability to significantly enhance the aqueous solubility and dissolution rates of poorly soluble free bases[1]. However, the strong polarity of inorganic acids like HCl frequently results in salts that are highly susceptible to moisture uptake[2].

If not rigorously managed, the hygroscopicity of HCl salts leads to severe downstream consequences, including deliquescence, poor powder flowability, and critical chemical instabilities. As a Senior Application Scientist, it is imperative to approach the handling of these compounds not merely as a logistical challenge, but as a fundamental chemical vulnerability that requires self-validating, causality-driven protocols.

Mechanistic Causality: Why Moisture Destroys Salt Integrity

To design an effective handling protocol, one must understand the exact mechanism of moisture-induced degradation. The hygroscopicity of HCl salts is driven by the strong hydrogen-bonding capacity of both the chloride counterion and the protonated amine.

When exposed to ambient humidity, the surface of the HCl salt induces the dissociation of water, leading to the localized solvation of ions at the crystal surface[3]. This creates a microenvironment with altered pH dynamics. If the microenvironmental pH exceeds the


 of the salt, it triggers salt disproportionation —a detrimental process where the ionized salt converts back into its less soluble, neutral free base form[1][4]. This disproportionation directly compromises the pharmacokinetic profile, bioavailability, and therapeutic efficacy of the formulated drug[1].

To standardize the assessment of this risk, the European Pharmacopoeia (Ph. Eur.) categorizes hygroscopicity based on dynamic weight gain, which dictates the strictness of the required handling protocols[5][6].

Table 1: Ph. Eur. Classification of Hygroscopicity (Based on 24-hour storage at 25°C and 80% Relative Humidity)[5][6]

ClassificationWeight Gain (% w/w)Protocol Stringency Required
Non-hygroscopic < 0.12%Standard ambient handling.
Slightly hygroscopic 0.2% – 2.0%Controlled room humidity (RH < 40%).
Hygroscopic 2.0% – 15.0%Strict environmental control (Glove box, RH < 20%).
Very hygroscopic ≥ 15.0%Isolator handling, inert gas purging, continuous validation.

Self-Validating Analytical Workflows

A protocol is only as reliable as the analytical data proving its efficacy. Every handling and storage procedure must be treated as a self-validating system. If a hygroscopic salt is transferred from a bulk container to a formulation vessel, its moisture content and structural integrity must be verified before proceeding.

Key Analytical Techniques:

  • Karl Fischer (KF) Titration: The gold standard for quantifying trace water content. The chemical principle relies on the oxidation of sulfur dioxide by iodine, which consumes exactly one molar equivalent of water[7]. For highly hygroscopic salts where trace moisture (down to 1 ppm) must be monitored, Coulometric KF Titration is required, as the titrant is generated electrochemically within the cell[7][8].

  • Dynamic Vapor Sorption (DVS): Utilized during early-stage development to map moisture sorption/desorption isotherms and identify the critical relative humidity (CRH) at which the salt deliquesces[2].

  • Powder X-Ray Diffraction (PXRD): Used to confirm that moisture exposure has not induced a phase transition (e.g., from an anhydrate to a hydrate) or caused salt disproportionation.

AnalyticalWorkflow Start Hygroscopic HCl Salt Batch Received DVS Dynamic Vapor Sorption (DVS) Map Moisture Isotherm Start->DVS KF Coulometric KF Titration Quantify Water Content Start->KF PXRD PXRD & TGA Check Polymorph/Hydrate Start->PXRD Decision Moisture > Threshold? DVS->Decision KF->Decision PXRD->Decision Dry Vacuum Drying / Desiccation Decision->Dry Yes Proceed Proceed to Formulation / Storage Protocol Decision->Proceed No Dry->KF Re-evaluate

Caption: Analytical workflow for validating the physical and chemical integrity of hygroscopic salts.

Step-by-Step Handling Methodology

Because hygroscopic APIs act as moisture sinks, exposure to ambient air during weighing, milling, or transfer can instantly compromise the batch.

Step 1: Environmental Isolation Conduct all open-handling procedures (weighing, aliquoting) inside a glove box or negative-pressure isolator. The internal environment must be continuously purged with dry nitrogen or compressed air to maintain a Relative Humidity (RH) of 15–25% and a temperature of 20–30°C[9][10].

Step 2: Equipment Preparation Hygroscopic powders are notoriously sticky and prone to static charge. Ensure all spatulas, weighing boats, and collection jars are pre-dried in an oven, cooled in a desiccator, and treated with an anti-static gun prior to introduction into the glove box.

Step 3: Contained Transfer (Scale-Up) For pilot or commercial scale, open handling is prohibited. Utilize contained transfer systems, such as split butterfly valves or rapid transfer ports (RTPs), to minimize operator and environmental exposure during material transfers[11].

Step 4: Immediate Validation Immediately post-handling, extract a 50–100 mg representative aliquot and perform a Coulometric KF Titration[7][8]. If the water content exceeds the established baseline, the batch must be quarantined and subjected to vacuum desiccation.

Step-by-Step Storage Protocols (USP <1079> Compliant)

Proper storage is critical to preventing chemical degradation over the product's shelf life. The following protocol aligns with the rigorous standards set by USP General Chapter <1079> (Good Storage and Shipping Practices)[12][13].

Step 1: Primary Packaging Selection Place the bulk API in a chemically inert, low-moisture-vapor-transmission-rate (MVTR) container. Amber glass vials or high-density polyethylene (HDPE) bottles are mandatory. Seal the container with a Polytetrafluoroethylene (PTFE)-lined screw cap to prevent moisture ingress through the threading.

Step 2: Headspace Purging Before applying the PTFE cap, purge the headspace of the primary container with a heavy inert gas. Argon is vastly superior to Nitrogen for this step; because Argon is denser than ambient air, it effectively blankets the powder bed, displacing trapped moisture and oxygen.

Step 3: Secondary Packaging & Scavenging Place the sealed primary container inside a secondary moisture-barrier material, such as an aluminum foil laminate pouch[14]. Introduce pre-calculated amounts of desiccant (e.g., molecular sieves or silica gel sachets) into the foil pouch—outside the primary container—to act as a sacrificial moisture scavenger. Vacuum-seal the foil pouch.

Step 4: Climate-Controlled Storage Store the packaged API in a facility with continuous temperature and humidity monitoring. USP <1079> dictates that monitoring devices must be calibrated to NIST standards and equipped with alarm systems to alert personnel of any environmental excursions (e.g., HVAC failures)[12].

StorageProtocol API API Preparation (Glove Box, RH < 20%) Primary Primary Packaging (Amber Glass + PTFE Cap) API->Primary Purge Headspace Purge (Argon Gas Blanketing) Primary->Purge Secondary Secondary Packaging (Alu-Foil Pouch + Desiccant) Purge->Secondary Storage Controlled Storage (USP <1079> Compliant) Secondary->Storage

Caption: Stepwise decision tree for the packaging and storage of hygroscopic APIs.

Downstream Formulation Considerations

When transitioning a hygroscopic HCl salt from storage to solid oral dosage formulation, traditional wet granulation must be strictly avoided to prevent moisture-induced disproportionation.

Formulators should opt for direct compression utilizing anhydrous excipients. Furthermore, excipients with high intrinsic hygroscopicity (e.g., certain grades of microcrystalline cellulose or sorbitol) should be avoided, as they can draw moisture from the environment and transfer it to the API microenvironment, inducing instability. Advanced strategies, such as applying a moisture-barrier film coating or utilizing capsule-in-capsule technologies, act as a final physical barrier to protect the API during its commercial lifecycle[10][14].

References

  • Purdue University e-Pubs. Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Available at: [Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • Academia.edu. Stability of pharmaceutical salts in solid oral dosage forms. Available at: [Link]

  • National Institutes of Health (NIH). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Available at:[Link]

  • RSC Publishing. Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. Available at: [Link]

  • World of Test. Karl Fischer Titration - Precise Moisture Analysis Made Easy. Available at:[Link]

  • Upperton Pharma Solutions. Hard to Handle API Challenges. Available at:[Link]

  • Wikipedia. Karl Fischer titration (Chemical Principle). Available at:[Link]

  • Manufacturing Chemist. An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]

  • Powder Systems. A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]

  • USP General Chapters. <1079> Good Storage and Shipping Practices. Available at: [Link]

  • Asia Pharmaceutics. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis. Available at:[Link]

  • IPQ Pubs. 1079 Good Storage and Shipping Practices, USP 34. Available at:[Link]

  • Pharma Growth Hub. Classification of Hygroscopicity. Available at:[Link]

Sources

Application Note: Solvent Selection and Experimental Protocols for 1-Cyclopentylpiperazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-Cyclopentylpiperazine (CAS 21043-40-3) is a highly valued secondary amine building block in medicinal chemistry, frequently deployed in the synthesis of imidazole-free H3 receptor antagonists and estrogen receptor modulators 1. In drug development, this compound is predominantly utilized and stored as a hydrochloride salt (1-cyclopentylpiperazine hydrochloride). The salt form is preferred because it significantly enhances shelf life by preventing the oxidative degradation commonly observed in free piperazine bases 2.

However, the ionic nature of the hydrochloride salt introduces critical physicochemical variables into synthetic planning. The salt exhibits excellent solubility in polar aprotic solvents (e.g., DMSO) and polar protic solvents (e.g., water, methanol), but is largely insoluble in non-polar organic solvents 3. Consequently, successful integration of 1-cyclopentylpiperazine into complex molecules requires a deliberate solvent selection strategy that accounts for in situ free-basing, intermediate stability, and reaction kinetics.

Causality in Solvent and Base Selection

To utilize the secondary amine as a nucleophile, the hydrochloride salt must be neutralized. The choice of solvent must harmonize with the required base and the specific reaction mechanism:

  • Amide Bond Formation: Traditional amide couplings utilize N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) 4. DMF is highly polar and effectively solvates both the piperazine salt and the activated ester intermediates. When DCM is used, the salt initially remains suspended; however, the addition of a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) generates the free base, which rapidly dissolves. DIPEA is preferred over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the activated carboxylic acid.

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    
    
    reactions demand high temperatures and a "naked" nucleophile. Dimethyl Sulfoxide (DMSO) is the premier choice here. As a polar aprotic solvent, DMSO dissolves the salt and inorganic bases (e.g.,
    
    
    ) excellently, but poorly solvates the resulting free amine's lone pair. This lack of hydrogen bonding dramatically increases the effective nucleophilicity of 1-cyclopentylpiperazine, accelerating the substitution 5.
  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-couplings require non-polar or moderately polar aprotic solvents (Toluene or 1,4-Dioxane) to stabilize the delicate Pd-catalytic cycle and prevent solvent coordination to the metal center 5. Because the HCl salt is insoluble in toluene, a strong, soluble base like Sodium tert-butoxide (NaOtBu) is employed to simultaneously deprotonate the salt and participate in the transmetalation step.

SolventSelection Start 1-Cyclopentylpiperazine HCl (Solid Salt) Amide Amide Coupling (e.g., HATU, EDC) Start->Amide Active Ester SNAr SNAr Reaction (Nucleophilic Substitution) Start->SNAr Aryl Halide Cross Buchwald-Hartwig (Pd-Catalyzed) Start->Cross Aryl Halide + Pd SolAmide Solvent: DMF or DCM Base: DIPEA (excess) Amide->SolAmide Requires polar/aprotic for intermediate stability SolSNAr Solvent: DMSO or NMP Base: K2CO3 or Cs2CO3 SNAr->SolSNAr Requires high temp & naked nucleophile SolCross Solvent: Toluene or Dioxane Base: NaOtBu Cross->SolCross Requires non-polar to stabilize Pd cycle

Caption: Logical relationship between reaction type, solvent selection, and base compatibility.

Quantitative Data Presentation

The following matrix summarizes the optimal solvent systems and base pairings based on empirical solubility data and mechanistic requirements.

Reaction TypePreferred Solvent(s)Required BaseSalt SolubilityRationale / Causality
Amide Coupling DMF, DCMDIPEA (3.0 eq)High (DMF) / Low (DCM)DMF stabilizes active esters. In DCM, excess DIPEA drives in situ dissolution of the free base.

DMSO, NMP

(2.5 eq)
HighPolar aprotic environment leaves the amine nucleophile unsolvated, maximizing reactivity.
Buchwald-Hartwig Toluene, DioxaneNaOtBu (2.5 eq)Very LowNon-polar solvents prevent Pd-coordination. NaOtBu neutralizes the salt and aids transmetalation.
Reductive Amination DCE, THFTEA (1.5 eq)ModerateDCE stabilizes the iminium ion intermediate prior to reduction by

.

Self-Validating Experimental Protocols

The following methodologies are designed with built-in visual and analytical validation checkpoints to ensure process integrity.

Protocol A: HATU-Mediated Amide Coupling

Objective: Couple 1-cyclopentylpiperazine HCl with a generic carboxylic acid. Solvent System: DMF / DIPEA.

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (

    
    ), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
    
  • Activation: Add DIPEA (1.5 eq) to the mixture. Stir at room temperature for 15 minutes. Validation Check: The solution will typically turn pale yellow, indicating the formation of the active OAT ester.

  • Free-Basing and Coupling: In a separate vial, suspend 1-cyclopentylpiperazine hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.5 eq). The suspension will clarify as the free base is generated. Transfer this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Validation Check: Analyze via LC-MS; the mass of the activated ester intermediate should disappear, replaced by the product mass (

    
    ).
    
  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). The basic aqueous wash removes the HOAt byproduct and any unreacted carboxylic acid. Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

AmideWorkflow Step1 1. Acid Activation (Carboxylic Acid + HATU in DMF) Step3 3. Coupling (Combine & Stir at RT for 2-12h) Step1->Step3 Step2 2. Free-Basing (1-Cyclopentylpiperazine HCl + DIPEA) Step2->Step3 Step4 4. Quench & Extract (H2O/EtOAc partition) Step3->Step4 Step5 5. Purification (Silica Gel or Prep-HPLC) Step4->Step5

Caption: Step-by-step experimental workflow for HATU-mediated amide coupling.

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Substitute an electron-deficient aryl fluoride/chloride with 1-cyclopentylpiperazine. Solvent System: DMSO /


.
  • Assembly: To a microwave-safe vial, add the aryl halide (1.0 eq), 1-cyclopentylpiperazine hydrochloride (1.2 eq), and finely powdered anhydrous

    
     (2.5 eq).
    
  • Solvent Addition: Suspend the solids in anhydrous DMSO (0.5 M concentration).

  • Heating: Seal the vial and heat to 90–110 °C using an oil bath or microwave synthesizer for 4–12 hours. Validation Check: A distinct color change (often turning deep yellow or orange) typically occurs as the highly conjugated substitution product forms.

  • Workup: Cool the mixture to room temperature. Pour the reaction directly into ice-cold water (10 volumes relative to DMSO). Validation Check: If the product is highly lipophilic, it will precipitate as a solid. Filter the solid and wash with cold water. If it does not precipitate, extract with Ethyl Acetate or Dichloromethane.

  • Purification: Purify via flash column chromatography (eluent: DCM/MeOH gradient).

References

  • Title: CAS No : 21043-40-3 | Product Name : 1-Cyclopentylpiperazine Source: Pharmaffiliates URL
  • Title: Piperazine, hydrochloride (1:?)
  • Title: An In-depth Technical Guide to the Solubility and Stability of 1-(2,3-Dichlorophenyl)
  • Source: National Science Foundation (NSF PAR)
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: MDPI URL

Sources

Standard Operating Procedure: Derivatization Strategies for 1-Cyclopentylpiperazine HCl in Analytical and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-Cyclopentylpiperazine Hydrochloride (CAS 1215167-70-6) is a secondary amine widely utilized as a building block in pharmaceutical drug development and frequently encountered in toxicological screening as a piperazine derivative[1]. In its native state, the secondary amine within the piperazine ring is highly polar, prone to hydrogen bonding, and exhibits poor volatility. Furthermore, as a hydrochloride salt, the nitrogen atom is protonated (


), rendering it non-nucleophilic.

To utilize this compound in Gas Chromatography-Mass Spectrometry (GC-MS) or to couple it to functionalized scaffolds in drug synthesis, derivatization is mandatory . This Application Note provides field-proven, self-validating protocols for both analytical acylation and synthetic amidation, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Rationale & Pathway Selection

Before any derivatization can occur, the HCl salt must be neutralized to liberate the free base. A protonated amine cannot act as a nucleophile; therefore, introducing a basic environment (via aqueous extraction or an organic base) is the critical first step in both workflows.

Once the free base is liberated, researchers typically diverge into one of two pathways:

  • Analytical Pathway (GC-MS): Acylation using Trifluoroacetic Anhydride (TFAA). TFAA is selected because it is the most reactive and volatile of the fluorinated anhydrides[2]. The substitution of the active hydrogen with a trifluoroacetyl group eliminates hydrogen bonding, drastically lowers the boiling point, prevents column adsorption, and enhances the signal-to-noise ratio, particularly if Electron Capture Detection (ECD) is employed[3].

  • Synthetic Pathway (Drug Development): Amidation using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). This coupling strategy is chosen because EDC activates carboxylic acids to form a highly reactive O-acylisourea intermediate, while NHS stabilizes it into an amine-reactive ester, preventing unwanted side reactions and maximizing the yield of the target piperazine derivative[4].

Workflow Start 1-Cyclopentylpiperazine HCl (CAS: 1215167-70-6) FreeBase Free-Basing Step (Deprotonation of Amine) Start->FreeBase Base (e.g., NH4OH) Branch Application Pathway FreeBase->Branch Analyt Analytical (GC-MS) Branch->Analyt Synth Synthetic (Drug Dev) Branch->Synth TFAA Acylation via TFAA (70°C, 30 min) Analyt->TFAA Volatility Focus EDC Amidation via EDC/NHS (RT, 2-4 hrs) Synth->EDC Coupling Focus GC GC-MS Injection TFAA->GC Purify Aqueous Workup EDC->Purify

Workflow decision tree for 1-Cyclopentylpiperazine HCl derivatization.

Protocol A: Analytical Acylation for GC-MS (TFAA Method)

This protocol utilizes TFAA to generate an N-trifluoroacetyl derivative. The procedure is optimized to prevent the violent hydrolysis of TFAA, which occurs in the presence of trace moisture[5].

Step-by-Step Methodology
  • Free-Base Extraction: Transfer 1.0 mL of the sample containing 1-Cyclopentylpiperazine HCl into a glass borosilicate tube. Add 2 mL of a 5%

    
     in Methanol solution to deprotonate the amine[5].
    
  • Desiccation (Critical Step): Evaporate the solution to complete dryness under a gentle stream of nitrogen. Transfer the open tubes to a desiccator containing phosphorus pentoxide (

    
    ) overnight.
    
    • Causality: Any residual water will react with TFAA to form trifluoroacetic acid, drastically lowering the pH, re-protonating the amine, and halting the derivatization entirely[5].

  • Derivatization: To the completely dry residue, add 50 µL of anhydrous ethyl acetate followed by 50 µL of TFAA[5]. Ethyl acetate is chosen as an aprotic, volatile solvent that readily dissolves the free base without competing for the electrophile.

  • Thermal Incubation: Cap the reaction vial tightly with a PTFE-lined septum and incubate at 70 °C for 30 minutes[5],.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance imposed by the bulky cyclopentyl ring adjacent to the secondary amine.

  • Reconstitution: Cool the sample to room temperature. Evaporate the excess TFAA, ethyl acetate, and volatile byproducts under nitrogen flow. Reconstitute the residue in 100 µL of fresh anhydrous ethyl acetate[5].

  • Self-Validation Check: Inject 1 µL into the GC-MS. The protocol is validated if the underivatized 1-Cyclopentylpiperazine peak is completely absent, and the N-trifluoroacetyl derivative peak exhibits high symmetry without tailing.

Mechanism Amine Secondary Amine (Nucleophile) Tetra Tetrahedral Intermediate Amine->Tetra TFAA TFAA (Electrophile) TFAA->Tetra Product N-Trifluoroacetyl Derivative Tetra->Product -H+ Byprod Trifluoroacetic Acid (Byproduct) Tetra->Byprod Leaving Group

Nucleophilic acyl substitution mechanism using TFAA.

Protocol B: Synthetic Amidation (EDC/NHS Coupling)

When utilizing 1-Cyclopentylpiperazine HCl as a building block to attach to a carboxyl-containing molecule (e.g., a peptide or drug scaffold), standard peptide coupling reagents are required[4].

Step-by-Step Methodology
  • Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.1 equivalents of the target carboxylic acid in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of EDC·HCl and 1.2 equivalents of NHS. Stir at room temperature for 30 minutes to form the active NHS-ester.

  • In Situ Free-Basing: In a separate vial, dissolve 1.0 equivalent of 1-Cyclopentylpiperazine HCl in DCM. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt to liberate the reactive secondary amine without competing with the piperazine for the activated ester. The excess ensures the reaction environment remains basic throughout the coupling[4].

  • Coupling Reaction: Add the piperazine solution dropwise to the activated ester mixture. Stir continuously for 2 to 4 hours at room temperature.

  • Aqueous Workup: Quench the reaction with saturated aqueous

    
    . Extract the product into the DCM layer. The water-soluble urea byproduct generated by EDC will partition cleanly into the aqueous layer, ensuring high crude purity. Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The secondary amine of the starting material will stain strongly (typically purple). The complete disappearance of this spot confirms 100% conversion to the tertiary amide.

Quantitative Data & Reagent Comparison

Selecting the correct derivatization reagent dictates the success of the downstream application. The table below summarizes the quantitative parameters and expected outcomes for various piperazine derivatization strategies.

Table 1: Comparison of Derivatization Reagents for 1-Cyclopentylpiperazine

ReagentApplicationTarget Functional GroupReaction ByproductKey Advantage
TFAA Analytical (GC-MS)Secondary AmineTrifluoroacetic AcidHigh volatility; excellent GC peak shape; highly reactive[2].
PFPA Analytical (GC-MS)Secondary AminePentafluoropropionic AcidHigher mass shift; useful for resolving isobaric interferences.
EDC / NHS Synthetic (Amidation)Carboxylic Acid (to Amine)Water-soluble UreaByproducts are easily removed via aqueous workup; high yield[4].
Dansyl-Cl Analytical (LC-UV)Secondary AmineHClAdds strong UV/Fluorescence chromophore for LC detection.

Table 2: Standardized Reaction Parameters

ParameterAnalytical Acylation (TFAA)Synthetic Amidation (EDC/NHS)
Reagent Equivalents Large Excess (1:1 v/v with solvent)1.2 eq EDC / 1.2 eq NHS
Base Requirement 5%

(Pre-reaction extraction)
2.5 eq DIPEA (In situ neutralization)
Solvent Anhydrous Ethyl AcetateAnhydrous Dichloromethane (DCM)
Temperature 70 °CRoom Temperature (20-25 °C)
Incubation Time 30 minutes2 to 4 hours
Moisture Tolerance Strictly Zero (Requires

drying)
Low (Requires anhydrous solvent)

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Cyclopentylpiperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Cyclopentylpiperazine hydrochloride. As an Application Scientist, I have designed this guide to address the critical bottlenecks in the reductive amination of cyclopentanone with piperazine. This document bypasses generic advice to focus on the mechanistic causality behind experimental failures, providing self-validating protocols to ensure high yield and purity for drug development applications.

Reaction Workflow & Mechanistic Pathways

G P Piperazine (Excess) I Iminium Ion Intermediate P->I Condensation (-H2O) C Cyclopentanone C->I A Cyclopentanol (Ketone Reduction) C->A Direct Reduction (e.g., NaBH4) M 1-Cyclopentylpiperazine (Target Free Base) I->M NaBH(OAc)3 Reduction D 1,4-Dicyclopentylpiperazine (Over-alkylation) M->D Excess Ketone + Reductant S 1-Cyclopentylpiperazine HCl (Final Salt) M->S Anhydrous HCl in Dioxane/EtOH

Mechanistic pathway of 1-cyclopentylpiperazine reductive amination and side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding high amounts of 1,4-dicyclopentylpiperazine, and how can I prevent this over-alkylation? A1: Causality: Over-alkylation is a statistical and kinetic problem. Once the mono-alkylated product (1-cyclopentylpiperazine) forms, its secondary amine remains nucleophilic and can compete with unreacted piperazine for the remaining cyclopentanone and reducing agent[1]. Solution: To statistically favor mono-alkylation, use a massive molar excess of piperazine (typically 5 to 8 equivalents). While this seems wasteful, piperazine is inexpensive, and the excess acts as a thermodynamic sink for the electrophilic iminium species. In industrial scale-ups, such as the synthesis of Venetoclax precursors, 8 equivalents of piperazine are routinely used to suppress double addition[2]. Self-Validation: Monitor the reaction via GC-MS. The ratio of mono- to di-alkylated product should exceed 95:5. If the di-alkylated peak grows, your piperazine concentration is too low, or mixing is inefficient.

Q2: I am observing significant amounts of cyclopentanol in my crude mixture. What is causing this ketone reduction? A2: Causality: This occurs when the reducing agent reduces the ketone directly before the condensation step can form the imine/iminium intermediate. Sodium borohydride (NaBH₄) is highly nucleophilic and will rapidly reduce cyclopentanone to cyclopentanol[3]. Solution: Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃)[4]. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward neutral ketones but highly reactive toward the positively charged iminium ion[3][5]. Additionally, pre-form the iminium intermediate by stirring the amine and ketone with a catalytic amount of acetic acid for 1-2 hours before adding the reducing agent.

Q3: How do I efficiently separate the target 1-cyclopentylpiperazine from the excess unreacted piperazine during workup? A3: Causality: Both the target and the starting material are highly polar, water-soluble amines. Standard aqueous extractions often result in poor partitioning and lost yield. Solution: Exploit their differential lipophilicity. Quench the reaction with 1M NaOH to reach a pH > 12, ensuring all amines are completely deprotonated (free bases). Extract the aqueous layer with a moderately non-polar organic solvent like dichloromethane (DCM) or ethyl acetate. The cyclopentyl group increases the lipophilicity of the target molecule, allowing it to partition into the organic phase, while the highly hydrophilic unsubstituted piperazine largely remains in the aqueous phase. Self-Validation: Perform a ninhydrin stain on TLC of both the organic and aqueous layers. The organic layer should show a single spot (secondary amine), while the aqueous layer retains the intensely staining primary/secondary di-amine (piperazine).

Q4: My hydrochloride salt formation results in a gummy residue instead of a crystalline solid. How can I improve crystallization? A4: Causality: Gummy residues are the hallmark of hygroscopic impurities or the presence of trace water during salt formation. Using concentrated aqueous HCl introduces water, which prevents the crystallization of the highly soluble hydrochloride salt. Solution: Utilize strictly anhydrous conditions. Dissolve the purified free base in anhydrous ethanol or isopropanol, chill to 0–5 °C, and add a stoichiometric amount of anhydrous HCl in 1,4-dioxane or diethyl ether dropwise. Self-Validation: The immediate formation of a persistent white precipitate upon the addition of the HCl solution validates the absence of water and the successful formation of the crystalline salt.

Quantitative Data: Reducing Agent Selection

To guide your choice of reaction conditions, the following table summarizes the performance of common reducing agents in the reductive amination of piperazine derivatives:

Reducing AgentKetone Reduction (Side Reaction)Iminium Reduction RateOptimal pHTypical Mono-alkylation Yield
NaBH₄ High (Forms cyclopentanol)Very Fast7.0 - 8.030 - 40%
NaBH₃CN LowModerate4.0 - 5.065 - 75%
NaBH(OAc)₃ Very Low (Highly Selective)Fast4.0 - 5.085 - 95%

Data synthesized from established reductive amination protocols[3][4].

Experimental Protocols: Self-Validating Methodology

Phase 1: Selective Reductive Amination
  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve piperazine (85.1 g, 1.0 mol, 5.0 eq) in anhydrous 1,2-dichloroethane (DCE) (500 mL).

  • Condensation: Add cyclopentanone (16.8 g, 0.2 mol, 1.0 eq) dropwise at room temperature. Add glacial acetic acid (12.0 g, 0.2 mol, 1.0 eq) to adjust the pH to ~4.5, promoting iminium ion formation[3].

  • Pre-formation: Stir the mixture for 2 hours at room temperature.

    • Validation Check: Take an aliquot for IR spectroscopy; the disappearance of the ketone C=O stretch (~1740 cm⁻¹) indicates complete iminium formation.

  • Reduction: Cool the reaction to 0 °C. Portion-wise, add NaBH(OAc)₃ (63.6 g, 0.3 mol, 1.5 eq) over 30 minutes to control the exotherm[4].

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Check: LC-MS should indicate the complete consumption of the iminium intermediate.

Phase 2: Workup and Free Base Isolation
  • Quenching: Quench the reaction carefully with 1M aqueous NaOH (300 mL) until the aqueous phase reaches pH > 12.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 200 mL).

  • Washing: Wash the combined organic layers with brine (150 mL) to remove trace piperazine and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the 1-cyclopentylpiperazine free base as a pale yellow oil.

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in anhydrous ethanol (10 mL per gram of product).

  • Cooling: Submerge the flask in an ice-water bath (0–5 °C) under vigorous stirring.

  • Salt Formation: Dropwise, add 4M HCl in 1,4-dioxane (1.1 eq relative to the free base).

    • Validation Check: A white crystalline precipitate should form immediately upon addition.

  • Isolation: Stir for an additional 30 minutes at 0 °C to maximize precipitation. Filter the solid under a vacuum, wash with cold anhydrous diethyl ether, and dry in a vacuum oven at 40 °C overnight.

References

  • Title: Reductive amination of cyclopentanone | Source: ResearchGate | URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | Source: PMC | URL: [Link]

  • Title: Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Reductive Amination, and How It Works | Source: Master Organic Chemistry | URL: [Link]

Sources

Technical Support Center: Troubleshooting & Impurity Clearance in 1-Cyclopentylpiperazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the synthesis and purification of 1-cyclopentylpiperazine hydrochloride.

1-Cyclopentylpiperazine is a highly versatile building block, frequently utilized in the development of H3 receptor antagonists, estrogen receptor modulators, and various kinase inhibitors[1]. Whether you are synthesizing this intermediate via direct alkylation of piperazine with cyclopentyl bromide or through the reductive amination of cyclopentanone[2], the reaction inherently produces a complex mixture. The primary challenge is not the synthesis itself, but the rigorous clearance of unreacted piperazine and over-alkylated byproducts.

This guide provides the mechanistic causality behind impurity formation and delivers self-validating, scalable protocols to isolate high-purity 1-cyclopentylpiperazine hydrochloride.

Part 1: Physicochemical Profiling of Reaction Components

To purify the target molecule without relying on resource-intensive column chromatography, we must exploit the thermodynamic and physicochemical differences of the reaction components. The addition of alkyl groups to the piperazine ring introduces steric hindrance and alters the electron density, systematically lowering the pKa of the amine centers[3].

Table 1: Quantitative Physicochemical Data of Reaction Components

CompoundRole in SynthesispKa₁ (298 K)pKa₂ (298 K)Relative Lipophilicity
Piperazine Starting Material / Excess Reagent9.735.35Highly Hydrophilic
1-Cyclopentylpiperazine Target Product~9.20~4.90Moderate
1,4-Dicyclopentylpiperazine Over-alkylation Byproduct~8.00~4.00Highly Lipophilic

Note: The pKa values for the alkylated derivatives are extrapolated based on the established thermodynamic behavior of alkyl-substituted piperazines, where sequential alkylation progressively reduces basicity[3],[4].

Part 2: Logical Workflow for Impurity Clearance

By leveraging the pKa differentials outlined above, we can design a pH-guided liquid-liquid extraction (LLE) workflow. This method systematically transitions the impurities between their protonated (water-soluble) and deprotonated (organic-soluble) states.

G Crude Crude Reaction Mixture (Mono-, Di-alkylated, Piperazine) Acidify Acidify to pH 2.0 Wash with DCM Crude->Acidify Org1 Organic Phase (Neutral Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Acidify->Aq1 Keep Base1 Adjust to pH 7.5 - 8.0 Extract with DCM Aq1->Base1 Org2 Organic Phase (Di-alkylated Impurity) Base1->Org2 Discard Aq2 Aqueous Phase (Mono-alkylated & Piperazine) Base1->Aq2 Keep Base2 Adjust to pH > 11.0 Extract with EtOAc Aq2->Base2 Org3 Organic Phase (1-Cyclopentylpiperazine) Base2->Org3 Keep Aq3 Aqueous Phase (Unreacted Piperazine) Base2->Aq3 Discard HCl Anhydrous HCl in Ether/IPA Crystallization at 0°C Org3->HCl Pure 1-Cyclopentylpiperazine HCl (Pure Crystals) HCl->Pure

Fig 1: pH-guided liquid-liquid extraction workflow for piperazine derivative purification.

Part 3: Troubleshooting FAQs

Q1: Why am I seeing persistent unreacted piperazine in my final hydrochloride salt, and how do I remove it? Causality: To statistically disfavor the formation of the di-alkylated byproduct, piperazine is typically used in a massive stoichiometric excess (often 5–10 equivalents). Because both piperazine and 1-cyclopentylpiperazine are basic amines, they will co-precipitate if HCl is added directly to the crude mixture. Solution: Exploit their differential lipophilicity. At pH > 11, both molecules exist as neutral free bases. However, piperazine lacks aliphatic bulk, making it highly hydrophilic and water-soluble. By extracting the basic aqueous phase with ethyl acetate (EtOAc), the lipophilic 1-cyclopentylpiperazine selectively partitions into the organic layer. If trace piperazine persists, treat the organic phase with a polymer-bound benzaldehyde scavenger resin before salt formation. The resin covalently binds the unhindered secondary amines of piperazine but sterically ignores the bulkier 1-cyclopentylpiperazine.

Q2: My GC-MS shows significant 1,4-dicyclopentylpiperazine contamination. How can I separate this from the mono-alkylated product without column chromatography? Causality: Over-alkylation occurs because the mono-alkylated product is more lipophilic and often more soluble in the organic phase than the highly polar piperazine, increasing its localized concentration and reactivity. Solution: Utilize a pH-tuned extraction. The di-alkylated product is a di-tertiary amine, which has a significantly lower pKa₁ (~8.0) compared to the mono-alkylated product (~9.2)[3]. By carefully adjusting the aqueous mixture to pH 7.5–8.0, the di-alkylated impurity is predominantly deprotonated (neutral) and can be washed away with dichloromethane (DCM). At this pH, the target mono-alkylated product remains protonated (cationic) and safely trapped in the aqueous layer.

Q3: During the formation of the hydrochloride salt, my product "oils out" instead of forming crystals. What is going wrong? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization solvent is too polar, when the temperature drops too rapidly before nucleation begins, or if there is residual water in the organic phase. Furthermore, 1-cyclopentylpiperazine can form both a monohydrochloride and a dihydrochloride salt[5]; mixed stoichiometric states disrupt the crystal lattice, leading to amorphous oils. Solution: Ensure strictly anhydrous conditions. Dissolve the purified free base in dry isopropanol (IPA) or diethyl ether. Introduce a standardized, anhydrous solution of HCl in dioxane or ether. Keep the temperature strictly controlled at 0–5 °C and seed the solution with a pure crystal to promote nucleation over phase separation.

Q4: I am experiencing severe emulsions during the extraction steps. How can I break them? Causality: Piperazine derivatives act as amphiphilic surfactants, lowering the interfacial tension between the aqueous and organic layers, which stabilizes emulsions[6]. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine). Additionally, filtering the biphasic mixture through a pad of Celite can physically break the emulsion bubbles.

Part 4: Self-Validating Experimental Protocols
Protocol A: pH-Tuned Liquid-Liquid Extraction

This protocol isolates the mono-alkylated free base from the crude reaction mixture.

  • Initial Quench & Acidification: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., methanol or THF). Dilute the resulting residue in distilled water (10 mL/g of crude). Slowly add 2M HCl dropwise under stirring until the aqueous phase reaches pH 2.0 .

  • Primary Organic Wash: Wash the acidic aqueous phase with Dichloromethane (DCM) (3 × 50 mL). This removes neutral organic impurities (unreacted cyclopentanone or cyclopentyl halides). Operational Note: DCM is denser than water, making it the bottom layer, which is easily drained and discarded.

  • Selective Deprotonation (Di-alkylated Clearance): Carefully adjust the aqueous phase to pH 7.5–8.0 using 1M NaOH. Monitor continuously with a calibrated pH meter.

  • Secondary Organic Wash: Extract the aqueous phase with DCM (3 × 50 mL). The neutral di-alkylated impurity partitions into the organic layer. Discard the DCM layers.

  • Target Product Recovery: Adjust the aqueous phase to pH > 11.0 using 5M NaOH. Both the target mono-alkylated product and unreacted piperazine are now deprotonated.

  • Final Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (4 × 50 mL). Operational Note: EtOAc is less dense than water (top layer) and possesses hydrogen-bond accepting capabilities, making it ideal for extracting the mono-alkylated free base while leaving the highly polar piperazine in the aqueous phase.

  • Drying & Concentration: Combine the EtOAc layers, wash with saturated brine (1 × 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the purified 1-cyclopentylpiperazine free base as a pale oil.

Protocol B: Anhydrous Hydrochloride Salt Crystallization

This protocol converts the purified free base into a stable, crystalline hydrochloride salt.

  • Dissolution: Dissolve the purified 1-cyclopentylpiperazine free base in anhydrous Isopropanol (IPA) (approx. 10 mL per gram of product) in an oven-dried round-bottom flask.

  • Cooling: Transfer the flask to an ice bath and cool the solution to 0–5 °C under an inert nitrogen atmosphere.

  • Salt Formation: Slowly add a standardized solution of 2M HCl in diethyl ether dropwise while stirring vigorously. Add exactly 1.05 equivalents for the monohydrochloride salt, or 2.1 equivalents for the dihydrochloride salt[5].

  • Crystallization: Allow the mixture to stir at 0 °C for 1 hour. If the mixture begins to oil out, immediately scratch the inside of the flask with a glass stirring rod to induce nucleation.

  • Isolation: Filter the resulting white crystalline precipitate through a sintered glass funnel under vacuum.

  • Washing & Drying: Wash the crystals with ice-cold anhydrous diethyl ether (2 × 10 mL) to remove any residual IPA. Dry the crystals in a vacuum desiccator over P₂O₅ for 24 hours to yield the final 1-cyclopentylpiperazine hydrochloride.

References
  • pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • Source: National Institutes of Health (NIH)
  • US6391865B1 - Piperazine derivatives useful as CCR5 antagonists (Reductive Amination & Alkylation)
  • Buy 1-cyclopentylpiperazine hydrochloride from HANGZHOU LEAP CHEM CO., LTD.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)

Sources

Technical Support Center: 1-Cyclopentylpiperazine HCl Solubility Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses solubility challenges associated with 1-Cyclopentylpiperazine Hydrochloride , a critical intermediate in the synthesis of H3 receptor antagonists and estrogen receptor modulators.[1]

The following protocols rely on the physicochemical dichotomy between the highly polar dihydrochloride salt (typically hydrophilic) and the lipophilic free base (hydrophobic).

Compound: 1-Cyclopentylpiperazine Dihydrochloride (Standard Salt Form) CAS: 131269-35-7 (Salt) | 21043-40-3 (Free Base) Molecular Weight: 227.17 g/mol (2HCl Salt) | 154.25 g/mol (Free Base)[1]

Part 1: Physicochemical Profile & Solubility Logic[1][2][3]

Understanding the protonation state of the piperazine ring is the single most important factor in solving solubility issues. 1-Cyclopentylpiperazine contains two nitrogen centers with distinct basicity.

Key Solubility Data Table
ParameterValue / BehaviorTechnical Note
Water Solubility High (>50 mg/mL)The dihydrochloride salt is ionic and highly water-soluble.[1]
DMSO Solubility Moderate to High Soluble, but may require slight warming (40°C) for saturation.[1]
Methanol/Ethanol Moderate Good solubility for the salt; excellent for the free base.[1]
DCM / Ethyl Acetate Very Poor (Salt) The HCl salt will precipitate or form a gum.[1] Requires free-basing.[1]
pKa (Estimated) N4-H: ~9.3 | N1-Cyclopentyl: ~5.4Critical: At physiological pH (7.4), the molecule is a mixture of mono-cation and di-cation.[1]
LogP ~0.9 (Free Base)Lipophilic enough to cross membranes only when deprotonated.[1]
The pH-Dependent Solubility Switch

The solubility issues users encounter almost always stem from a mismatch between the solvent pH and the protonation state of the molecule.[1]

  • pH < 5: The molecule exists as a Dihydrochloride (H₂L²⁺) .[1] High water solubility; insoluble in organics.

  • pH 6–8: Exists largely as a Monocation (HL⁺) .[1] Variable solubility; can crash out of non-polar buffers.

  • pH > 10: Exists as a Free Base (L) .[1] Insoluble in water; highly soluble in DCM, Ether, Ethyl Acetate.

Part 2: Troubleshooting Workflows (Q&A)

Scenario A: "The compound won't dissolve in my organic reaction solvent (DCM/THF)."

Diagnosis: You are likely trying to dissolve the HCl salt directly in a non-polar solvent.[1] The ionic lattice energy of the salt is too high for DCM or THF to overcome.

Protocol: The "Free-Basing" Extraction Do not attempt to sonicate the salt into DCM.[1] You must chemically convert it.

  • Dissolve: Dissolve the 1-Cyclopentylpiperazine HCl in a minimum volume of water (or 1M NaOH if available).[1]

  • Basify: Adjust pH to >11 using 1M NaOH or saturated NaHCO₃. Check with pH paper to ensure basicity.[1][2]

  • Extract: Add an equal volume of DCM or Ethyl Acetate. Shake vigorously.

  • Separate: Collect the organic layer (bottom for DCM, top for EtOAc).[1]

  • Dry: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate.

  • Result: You now have the Free Base oil , which is fully soluble in organic solvents.[1]

Scenario B: "The compound precipitates when I dilute my DMSO stock into cell culture media."

Diagnosis: This is the "Solubility Cliff."[1] Your DMSO stock (likely high concentration) hits the aqueous media (pH 7.4). If the concentration exceeds the kinetic solubility of the monocation/free base mixture at neutral pH, it crashes out.

Troubleshooting Steps:

  • Reduce Stock Concentration: If using 100 mM stock, lower to 10 mM.

  • Warm the Media: Pre-warm culture media to 37°C before adding the compound.

  • Vortex Immediately: Do not let the droplet sit on the surface; vortex instantly upon addition.

  • Buffer Check: Ensure your media is well-buffered (HEPES/MOPS).[1] Piperazines can act as their own buffers and shift local pH if the media is weak, causing precipitation.

Scenario C: "I see a 'gum' or sticky residue instead of a clear solution."

Diagnosis: This is characteristic of hygroscopicity .[1] Piperazine HCl salts are deliquescent (absorb water from air). The "gum" is a supersaturated aqueous solution of the salt.

Fix:

  • Lyophilization: Redissolve the gum in water and freeze-dry (lyophilize) to reset it to a powder.[1]

  • Desiccation: Store all solid stocks in a desiccator with active silica gel or P₂O₅.[1]

Part 3: Visual Troubleshooting Decision Trees

Diagram 1: Solubility Decision Matrix

This workflow guides you to the correct solvent system based on your application.

SolubilityWorkflow Start Start: 1-Cyclopentylpiperazine HCl AppCheck What is your Application? Start->AppCheck BioAssay Biological Assay (Aqueous/Media) AppCheck->BioAssay OrgSynth Organic Synthesis (Reaction) AppCheck->OrgSynth CheckConc Target Conc > 10mM? BioAssay->CheckConc SolventPolar Polar Solvent? (MeOH, EtOH, DMF) OrgSynth->SolventPolar SolventNonPolar Non-Polar Solvent? (DCM, Ether, Toluene) OrgSynth->SolventNonPolar SolventWater Use Water or PBS SolventDMSO Use DMSO Stock PrecipCheck Precipitation on Dilution? SolventDMSO->PrecipCheck CheckConc->SolventWater No CheckConc->SolventDMSO Yes FixPrecip 1. Lower Stock Conc 2. Sonicate media 3. Check pH (keep < 7.0) PrecipCheck->FixPrecip Yes Success Soluble Solution PrecipCheck->Success No DirectDissolve Direct Dissolution (May need heat) SolventPolar->DirectDissolve FreeBaseStep REQUIRED: Convert to Free Base (NaOH Wash -> Extract) SolventNonPolar->FreeBaseStep DirectDissolve->Success FreeBaseStep->Success

Caption: Decision tree for selecting the correct solvent system and handling protocol based on experimental intent.

Diagram 2: The pH-Species Equilibrium

Understanding which species dominates at a given pH is crucial for preventing precipitation.

pHSpeciation H2L Dihydrochloride (H₂L²⁺) Highly Water Soluble (pH < 5) HL Monocation (HL⁺) Variable Solubility (pH 6 - 9) H2L->HL - H⁺ (pKa ~5.4) HL->H2L + H⁺ L Free Base (L) Lipophilic / Organic Soluble (pH > 10) HL->L - H⁺ (pKa ~9.3) L->HL + H⁺

Caption: Protonation states of 1-Cyclopentylpiperazine. Solubility shifts from hydrophilic (left) to lipophilic (right).[1]

Part 4: FAQ – Frequently Asked Questions

Q: Can I autoclave the aqueous stock solution? A: No. While piperazine rings are relatively stable, the HCl salt can degrade or hydrolyze under high heat and pressure.[1] Always use sterile filtration (0.22 µm) for aqueous stocks.[1]

Q: Why does my NMR spectrum in CDCl₃ look messy? A: Piperazine HCl salts are insoluble in CDCl₃.[1] If you managed to get a suspension, the "messy" peaks are likely broadening due to poor solubility or exchangeable protons.

  • Fix: Use DMSO-d6 or D₂O for the HCl salt.[1] Use CDCl₃ only for the free base.

Q: I need to remove the HCl salt to run a reaction with an acid-sensitive reagent. How? A: Perform a "Salt Break":

  • Suspend the salt in Diethyl Ether (it will not dissolve).

  • Add 1.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Stir for 30 mins. The solution will turn cloudy as TEA·HCl precipitates.

  • Filter off the solid TEA·HCl. The filtrate contains your free base 1-Cyclopentylpiperazine.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 806421, 1-Cyclopentylpiperazine.[1] Retrieved from [Link][1]

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (General reference for amine HCl salt solubility behavior).

Sources

minimizing side reactions when using 1-Cyclopentylpiperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Cyclopentylpiperazine hydrochloride is a versatile secondary amine building block utilized extensively in medicinal chemistry for synthesizing CNS-active compounds, receptor antagonists, and covalent probes. However, handling its hydrochloride salt form and navigating the steric bulk of the cyclopentyl group introduces specific synthetic challenges. This guide provides field-proven troubleshooting strategies to minimize side reactions such as electrophile hydrolysis, hydrodehalogenation, and over-alkylation.

Troubleshooting Guides & FAQs

Q1: Why does 1-cyclopentylpiperazine hydrochloride often yield lower-than-expected conversion rates in amidation reactions, and how can I prevent this?

Causality: The hydrochloride salt of 1-cyclopentylpiperazine is highly hygroscopic. If the reagent is not rigorously dried prior to use, the introduced moisture will rapidly hydrolyze moisture-sensitive electrophiles (e.g., acyl chlorides) or the active O-acylisourea intermediates formed by coupling reagents like EDC or HATU[1]. Furthermore, incomplete neutralization of the salt leaves the secondary amine protonated, rendering it non-nucleophilic. Solution: Perform an in situ free-basing step using a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent prior to the addition of the electrophile[2]. A minimum of 2.5 to 3.0 equivalents of base is required to fully deprotonate the HCl salt and act as an acid scavenger for the subsequent coupling step.

Q2: During Buchwald-Hartwig amination with 1-cyclopentylpiperazine, I observe significant hydrodehalogenation of the aryl halide. What is the mechanism behind this, and how can it be mitigated?

Causality: Hydrodehalogenation occurs when the oxidative addition complex[Ar-Pd(II)-X] undergoes


-hydride elimination—often abstracting a hydride from the alkoxide base or the solvent—instead of coordinating with the amine[3]. The cyclopentyl group adjacent to the piperazine ring creates significant steric hindrance. This bulk slows down the amine coordination step, providing a kinetic window for the 

-hydride elimination side reaction to dominate. Solution: Shift the kinetic equilibrium by utilizing bulky, electron-rich phosphine ligands such as XPhos or RuPhos[3]. These ligands accelerate the reductive elimination step and enforce a geometry that strongly favors the desired C-N bond formation. Additionally, substituting strong bases like sodium tert-butoxide (NaOtBu) with milder bases like cesium carbonate (Cs

CO

) reduces base-induced side reactions and improves functional group tolerance[4].
Q3: How do I prevent double arylation or quaternary salt formation when using this reagent?

Causality: Although 1-cyclopentylpiperazine is a secondary amine, the resulting tertiary amine product retains significant nucleophilicity. In the presence of highly reactive electrophiles (e.g., unhindered alkyl halides) or excess aryl halides, the newly formed tertiary nitrogen can undergo a second alkylation/arylation event, forming an undesired quaternary ammonium salt or a double-arylation byproduct[3]. Solution: Maintain strict stoichiometric control by using the electrophile as the limiting reagent (1.0 eq electrophile to 1.1-1.2 eq amine). Employ a slow, dropwise addition of the electrophile to a dilute solution of the free-based piperazine to ensure the unreacted secondary amine outcompetes the newly formed tertiary amine for the electrophile.

Quantitative Data: Reaction Optimization

The following table summarizes the optimized parameters required to suppress specific side reactions across common synthetic workflows.

Reaction TypeSub-Optimal ConditionOptimized ConditionPrimary Side Reaction MitigatedExpected Yield
Amidation 1.0 eq Base, non-dried salt3.0 eq DIPEA, anhydrous DCMElectrophile Hydrolysis> 85%
Buchwald-Hartwig Pd(OAc)

, PPh

, NaOtBu
Pd

(dba)

, XPhos, Cs

CO

Hydrodehalogenation> 80%
Alkylation (S

2)
Fast addition, 1.0 eq amineSlow addition, limiting electrophileQuaternary Salt Formation> 75%

Experimental Protocols

Protocol 1: Moisture-Free In Situ Neutralization and Amidation

This self-validating protocol ensures complete free-basing and prevents the hydrolysis of moisture-sensitive coupling intermediates[1],[2].

  • Preparation & Drying: Dry 1-cyclopentylpiperazine hydrochloride under high vacuum at 40°C for 4 hours to remove residual moisture.

  • Free-Basing: Suspend the dried salt (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add DIPEA (3.0 eq) dropwise.

    • Validation: The cloudy suspension will clarify into a homogeneous solution as the salt is neutralized to the soluble free base.

  • Activation: In a separate oven-dried flask, activate the carboxylic acid (1.1 eq) using HATU (1.2 eq) and DIPEA (1.5 eq) in anhydrous DCM for 15 minutes.

  • Coupling: Transfer the activated ester solution dropwise to the free-based piperazine solution at 0°C to control the exotherm.

  • Monitoring & Quenching: Stir at room temperature for 2-4 hours.

    • Validation: Monitor via LC-MS until the piperazine mass peak disappears. Quench with saturated aqueous NaHCO

      
       to hydrolyze unreacted active esters and remove coupling byproducts.
      
Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol utilizes steric bulk to force the catalytic cycle toward C-N bond formation, suppressing hydrodehalogenation[3],[4].

  • Catalyst Pre-mixing: In an oven-dried Schlenk flask, combine Pd

    
    (dba)
    
    
    
    (1.5 mol%), XPhos (3.0 mol%), and the aryl halide (1.0 eq).
  • Base Addition: Add anhydrous Cs

    
    CO
    
    
    
    (2.0 eq).
    • Causality: Cs

      
      CO
      
      
      
      is preferred over NaOtBu to minimize base-driven
      
      
      -hydride elimination pathways.
  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure a strictly oxygen-free environment.

  • Amine Addition: Dissolve 1-cyclopentylpiperazine (1.2 eq) in anhydrous toluene and add to the flask via syringe.

  • Heating & Monitoring: Heat the mixture to 90°C.

    • Validation: The reaction mixture typically transitions from dark red to a pale yellow/brown hue as the active Pd(0) species forms and enters the catalytic cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst and inorganic salts, and concentrate under reduced pressure.

Process Workflows & Mechanistic Pathways

G Start Aryl Halide + Pd(0) OxAdd [Ar-Pd(II)-X] Complex Start->OxAdd Oxidative Addition Coord Amine Coordination (1-Cyclopentylpiperazine) OxAdd->Coord Bulky Ligand (XPhos) SideRxn Base/Solvent Beta-Hydride Elimination OxAdd->SideRxn Steric Hindrance / Slow Binding RedElim Reductive Elimination Coord->RedElim Product Desired N-Aryl Amine RedElim->Product Byproduct Hydrodehalogenation Byproduct (Ar-H) SideRxn->Byproduct

Fig 1. Mechanistic divergence in Pd-catalyzed amination highlighting hydrodehalogenation.

G Salt 1-Cyclopentylpiperazine HCl (Hygroscopic) Base DIPEA (3.0 eq) in Anhydrous DCM Salt->Base Neutralization Hydrolysis Electrophile Hydrolysis Salt->Hydrolysis Moisture Present FreeBase Free Secondary Amine (Nucleophilic) Base->FreeBase Coupling Acyl Chloride / HATU FreeBase->Coupling Anhydrous Product Target Amide Coupling->Product

Fig 2. Workflow for in situ neutralization and amidation to prevent electrophile hydrolysis.

References

  • Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor[Link][4]

  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid National Institutes of Health (NIH) / PMC[Link][1]

Sources

Technical Support Center: 1-Cyclopentylpiperazine Hydrochloride Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 1-Cyclopentylpiperazine hydrochloride (1-CPP HCl) . As a critical intermediate in the synthesis of H3 receptor antagonists and estrogen receptor modulators, maintaining the structural integrity of 1-CPP HCl in solution is paramount for downstream reproducibility.

This guide is engineered for research scientists and drug development professionals. It synthesizes empirical stability data, mechanistic chemical behavior, and validated protocols to ensure your experimental workflows remain robust and artifact-free.

I. Core Troubleshooting & FAQs

Q1: We are observing a +16 Da mass shift in our LC-MS data for aged 1-CPP HCl solutions. What is the mechanism, and how do we prevent it?

A1: A +16 Da mass shift is the classic signature of N-oxide formation [1].

  • Causality: The tertiary amine nitrogen on the piperazine ring is highly nucleophilic. When exposed to dissolved oxygen in aqueous solutions or trace peroxides in aging organic solvents (particularly ethers or lower-grade methanol), the amine undergoes spontaneous oxidation.

  • Resolution: To prevent this, stock solutions should be prepared in freshly degassed solvents. Purge the headspace of your storage vials with an inert gas (Argon or N₂) before sealing, and store them in amber vials to mitigate any light-catalyzed radical formation[2].

Q2: My aqueous 1-CPP HCl solution shows a pH drift over a 4-week period, accompanied by a loss in assay percentage. Why does this happen?

A2: While 1-CPP HCl is supplied as a stable hydrochloride salt[3], dissolving it in unbuffered water creates a dynamic equilibrium.

  • Causality: As trace amounts of the piperazine ring oxidize or as the solution absorbs atmospheric CO₂, the acid-base equilibrium of the solution shifts, causing a noticeable pH drift. Furthermore, piperazine derivatives are highly sensitive to pH-dependent degradation; as the pH deviates from the optimal acidic range provided by the HCl salt, the rate of hydrolysis increases[2].

  • Resolution: Never store 1-CPP HCl in unbuffered water for extended periods. Use a weak buffer (e.g., 10 mM ammonium acetate or phosphate buffer, depending on your LC compatibility) to lock the pH and stabilize the ionization state of the molecule.

Q3: How does storage temperature strictly affect the half-life of 1-CPP HCl in biological or complex matrices?

A3: Temperature is the primary kinetic driver of piperazine degradation.

  • Causality: Studies on synthetic piperazines in complex matrices (like whole blood or serum) demonstrate that room-temperature storage leads to significant analyte degradation within 30 days due to enzymatic and thermal degradation pathways[4].

  • Resolution: For any backlog or long-term storage, solutions must be kept at 4°C (for use within weeks) or -20°C (for use over months) to arrest thermal degradation kinetics[4].

II. Mechanistic Pathways of Degradation

Understanding how 1-CPP HCl breaks down allows you to engineer better storage conditions. The diagram below illustrates the two primary degradation vectors: oxidative stress and thermal/acidic hydrolysis.

Mechanism CPP 1-CPP HCl (Intact Amine) Ox Oxidative Pathway (ROS / O2) CPP->Ox Dissolved Oxygen Therm Thermal Pathway (>60°C / Extreme pH) CPP->Therm Heat Stress NOxide N-Oxide Degradant (+16 Da Mass Shift) Ox->NOxide N-Oxidation Cleavage Ring Cleavage (Dealkylation) Therm->Cleavage Hydrolysis

Degradation pathways of 1-CPP HCl under oxidative and thermal stress.

III. Quantitative Stability Data

The following table summarizes the expected stability profile of 1-CPP HCl and structurally related piperazine solutions across various conditions. Use this data to establish your internal expiration dates for stock solutions.

Storage ConditionMatrix / SolventTimeframeExpected Recovery (%)Primary Degradation Risk
-20°C (Dark) Methanol / Buffered H₂O12 Months> 98%Negligible
4°C (Dark) Buffered Aqueous6 Months95 - 98%Trace Oxidation
25°C (Ambient) Unbuffered Aqueous30 Days85 - 90%Oxidation, pH Drift
60°C (Stress) 0.1M HCl / NaOH24 Hours80 - 85%Hydrolysis, Cleavage

IV. Validated Experimental Protocols

To trust your stability data, your analytical method must be a self-validating system . This means you cannot simply measure the disappearance of the parent compound; you must prove your chromatographic method can resolve the parent from its degradants.

Protocol: Stability-Indicating Assay via Forced Degradation

Causality & Design: By intentionally forcing the degradation of 1-CPP HCl using harsh conditions (positive controls), we generate the exact impurities that might form slowly over time. If our LC-MS/MS method can separate these forced degradants from the intact 1-CPP peak, the method is validated as "stability-indicating."

Step 1: Preparation of Baseline Controls (T=0)

  • Dissolve 1.0 mg/mL of 1-CPP HCl in a 50:50 mixture of LC-grade Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.5).

  • Spike in a stable isotopically labeled internal standard (IS) to correct for injection volume variability.

  • Aliquot 1 mL into an amber autosampler vial and analyze immediately to establish the 100% baseline peak area ratio.

Step 2: Oxidative Stress (Positive Control)

  • Transfer 1 mL of the stock solution into a new vial.

  • Add 100 µL of 3% H₂O₂[1].

  • Incubate at room temperature for 24 hours.

  • Quench the reaction with a mild reducing agent (e.g., sodium thiosulfate) before injection to protect the LC column. Expected Result: Emergence of the +16 Da N-oxide peak.

Step 3: Thermal/Acidic Stress (Positive Control)

  • Transfer 1 mL of the stock solution into a sealed pressure vial.

  • Adjust the solution to 0.1 M HCl and heat at 60°C in a calibrated oven for 24 hours[2].

  • Neutralize with an equivalent volume of 0.1 M NaOH prior to injection. Expected Result: Minor ring cleavage products.

Step 4: Longitudinal Sampling & System Suitability

  • For your actual stability study, prepare your working aliquots and store them at the desired conditions (e.g., 4°C, 25°C).

  • At Days 7, 14, and 30, run the samples alongside the T=0 baseline and the Forced Degradation positive controls.

  • Self-Validation Check: The assay is only valid if the resolution (Rs) between the intact 1-CPP peak and the N-oxide degradant peak remains > 1.5.

Workflow Step1 1. Solution Preparation (Buffered Aqueous + Stable IS) Step2 2. Environmental Control (Inert Gas Purge, Amber Vials) Step1->Step2 Step3 3. Stress Application (Positive Controls: H2O2, 60°C) Step2->Step3 Step4 4. Time-Course Sampling (T=0, 7, 14, 30 Days) Step3->Step4 Step5 5. LC-MS/MS Analysis (Validate Resolution Rs > 1.5) Step4->Step5

Self-validating experimental workflow for 1-CPP HCl stability testing.

V. References

  • National Institutes of Health (NIH) / PubMed. "Stability of Synthetic Piperazines in Human Whole Blood." Journal of Analytical Toxicology. Available at:[Link]

Sources

Technical Support Center: Resolving Hygroscopicity in 1-Cyclopentylpiperazine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and formulation scientists dealing with the physicochemical challenges of 1-Cyclopentylpiperazine derivatives. While piperazine-based building blocks are invaluable in medicinal chemistry, their conversion into pharmaceutical salts frequently induces severe hygroscopicity, leading to handling difficulties, inaccurate weighing, and compromised long-term stability.

This document provides field-proven, self-validating troubleshooting strategies to isolate, characterize, and mitigate moisture-sensitive 1-Cyclopentylpiperazine salts.

I. Core Principles & Causality: Why Do Piperazine Salts Absorb Moisture?

Q: Why does converting 1-Cyclopentylpiperazine to a salt drastically increase its hygroscopicity compared to the free base? A: The causality lies in the thermodynamics of the crystal lattice and surface polarity. 1-Cyclopentylpiperazine is a secondary/tertiary amine. In its free base form, the molecule is uncharged and interacts with ambient moisture primarily through weak hydrogen bonding. However, salt formation (e.g., protonation with hydrochloric or methanesulfonic acid) introduces charged species into the crystal lattice 1. This inherently increases the polarity of the crystal surfaces. Water molecules are highly attracted to these polar surfaces to lower the surface energy, actively knocking counterions or drug molecules out of the lattice. This manifests as rapid moisture uptake (physisorption) or the formation of crystalline hydrates (chemisorption) 1 [[2]]().

Causality Amine 1-Cyclopentylpiperazine (Free Base: Uncharged) Protonation Protonation / Salt Formation (Introduction of Counterions) Amine->Protonation Polarity Increased Crystal Lattice Energy & Polar Surface Area Protonation->Polarity Hygro Enhanced Water Affinity (Physisorption & Hydrate Formation) Polarity->Hygro

Logical causality of hygroscopicity induction in 1-Cyclopentylpiperazine salts.

II. Quantitative Profiling & Classification

Before mitigating hygroscopicity, you must accurately quantify it. The industry standard relies on Dynamic Vapor Sorption (DVS) to classify the salt according to pharmacopeial guidelines 34.

Table 1: Pharmacopeial Classification of Hygroscopicity
Hygroscopicity ClassificationMass Increase (Δm) Criteria at 80% RH
Deliquescent Sufficient water is absorbed to form a liquid
Very Hygroscopic Δm ≥ 15.0%
Hygroscopic 2.0% ≤ Δm < 15.0%
Slightly Hygroscopic 0.2% ≤ Δm < 2.0%
Non-hygroscopic Δm < 0.2%
(Data synthesized from European Pharmacopoeia and DVS testing guidelines 3 [[4]]())
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Self-Validating Mechanism: This protocol utilizes a strict dm/dt (change in mass over time) threshold. The instrument will physically not advance to the next humidity step until thermodynamic equilibrium is reached, preventing kinetic artifacts and ensuring data trustworthiness.

  • Sample Preparation: Accurately weigh 5–10 mg of the crystalline 1-Cyclopentylpiperazine salt into the DVS microbalance quartz pan 3.

  • Baseline Establishment: Purge the sample chamber with dry nitrogen gas (0% Relative Humidity, RH) at a constant 25°C. Maintain this state until the mass stabilizes to establish the baseline dry mass 3 [[4]]().

  • Sorption Cycle: Program the instrument to increase RH in 10% increments up to 90% RH. The system must hold at each step until the mass equilibrium criterion is met (set dm/dt < 0.002% / min for a minimum of 10 minutes).

  • Desorption Cycle: Once 90% RH is reached and equilibrated, decrease the RH back to 0% in 10% decrements, using the identical dm/dt equilibrium criteria 4.

  • Isotherm Analysis: Plot the percentage weight change against RH. Analyze the hysteresis loop (the gap between sorption and desorption curves) to distinguish between surface physisorption (reversible, narrow gap) and bulk chemisorption/hydrate formation (irreversible steps, wide gap) 14.

III. Troubleshooting Guide: Salt Screening & Mitigation

Q: We synthesized the hydrochloride (HCl) and mesylate salts of 1-Cyclopentylpiperazine to improve solubility, but they turn into a sticky mass at ambient humidity. How do we resolve this? A: Hydrochloride and mesylate salts are notorious for high hygroscopicity because their small, highly polar counterions create strong localized charges that readily coordinate with water 52. To resolve this, you must shift your salt screening strategy toward bulkier or less polar counterions. Consider evaluating tosylate, fumarate, or sulfate salts. These larger counterions distribute the charge over a wider area, reducing the crystal surface's affinity for water while still maintaining the solubility advantages of a salt 26.

Q: If a specific, highly soluble salt of 1-Cyclopentylpiperazine is strictly required for pharmacokinetic reasons, how can we stabilize it against moisture? A: If changing the counterion is not pharmacologically viable, consider these three mitigation pathways:

  • Hydrate Direction: Force the salt into a stable, well-defined hydrate (e.g., a monohydrate) during crystallization. A stable hydrate is often non-hygroscopic across standard humidity ranges because its crystal lattice is already thermodynamically saturated with water [[1]]() 2.

  • Co-crystal Engineering: Utilize neutral co-formers (e.g., gallic acid) to form a pharmaceutical salt co-crystal. This alters the crystal packing to shield polar groups without changing the primary counterion 78.

  • Formulation Interventions: Co-process the active pharmaceutical ingredient (API) with hydrophobic excipients or apply moisture-barrier film coatings to the final dosage form to physically block water vapor permeation 7.

Workflow Start 1-Cyclopentylpiperazine API Base Screen High-Throughput Salt Screening Start->Screen XRPD XRPD Verification (Is it Crystalline?) Screen->XRPD XRPD->Screen No (Amorphous) DVS DVS Profiling (Moisture Sorption) XRPD->DVS Yes Decision Weight Gain < 2.0% at 80% RH? DVS->Decision Lead Lead Salt Candidate Approved Decision->Lead Yes Alt Mitigation: Hydrates, Co-crystals, Formulation Decision->Alt No Alt->DVS Re-test

Experimental workflow for salt screening and hygroscopicity mitigation.

Protocol 2: High-Throughput In Situ Salt Screening

Self-Validating Mechanism: Immediate X-Ray Powder Diffraction (XRPD) screening ensures only true crystalline forms advance to DVS testing, eliminating amorphous false positives that artificially inflate hygroscopicity data.

  • API Preparation: Dissolve the 1-Cyclopentylpiperazine free base in a volatile, water-miscible solvent (e.g., ethanol or THF) to achieve a standardized concentration (e.g., 50 mg/mL) 5.

  • Counterion Dispensing: Using a robotic liquid handler, dispense stoichiometric ratios (1:1 and 1:2) of diverse counterions (e.g., p-toluenesulfonic acid, fumaric acid, phosphoric acid) into a 96-well glass plate 5 [[6]]().

  • Crystallization Induction: Subject the plate to controlled temperature cycling (e.g., heating to 50°C, holding, then cooling to 5°C at 0.1°C/min) to promote nucleation. If no precipitation occurs, initiate slow solvent evaporation [[6]]().

  • Harvesting & XRPD Verification: Centrifuge the plate to isolate the solid hits. Immediately analyze the solids via XRPD. Discard any amorphous or poorly crystalline samples [[5]]().

  • Secondary Screening: Subject the confirmed crystalline hits to DVS profiling (Protocol 1) to identify the lead candidate with < 2.0% weight gain 54.

IV. References

  • A Comparative Analysis of the Hygroscopic Properties of Various Calcium Salts for Pharmaceutical Applications. Benchchem. 3

  • Pharmaceutical Salts Optimization of Solubility or Even More? American Pharmaceutical Review. 1

  • Salt Selection in Drug Development. Pharmaceutical Technology.5

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC (NIH).7

  • Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech. 4

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PMC (NIH). 2

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development (ACS Publications). 6

  • Drug-drug Salts of Mefenamic Acid\Tolfenamic Acid and Piperazine to Improve Physicochemical Properties for Potential Veterinary Use. ResearchGate. 8

Sources

Validation & Comparative

Definitive Guide to Reference Standards for 1-Cyclopentylpiperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the development of high-affinity ligands (e.g., H3 receptor antagonists) or kinase inhibitors like Volasertib, 1-Cyclopentylpiperazine hydrochloride (CAS: 131269-35-7 for 2HCl) acts as a critical piperazine scaffold.

A common pitfall in drug development is relying on commercial "Reagent Grade" Certificates of Analysis (CoA) for quantitative assays. Commercial CoAs often report purity based solely on HPLC Area %, ignoring salt stoichiometry (mono- vs. di-hydrochloride), water content, and inorganic residues.

This guide compares the performance of Qualified Primary Reference Standards (characterized via qNMR/Mass Balance) against Commercial Reagent Grade alternatives. It provides the experimental framework to establish your own "Gold Standard" when pharmacopeial references (USP/EP) are unavailable.

Hierarchy of Standards: Alternatives Comparison

When sourcing 1-Cyclopentylpiperazine HCl for critical assays (potency, impurity markers), you generally have three tiers of material.

FeatureTier 1: Primary Reference Standard (In-House) Tier 2: Secondary/Working Standard Tier 3: Commercial Reagent Grade
Definition Material fully characterized by absolute methods (qNMR, Mass Balance).Material calibrated against the Primary Standard.Bulk chemical purchased from catalog vendors.
Purity Method Absolute (w/w %). Accounts for water, solvents, & counter-ions.Relative (vs. Primary).Area % (HPLC/GC). Often ignores salt weight.
Traceability Traceable to SI units (via qNMR internal standard).Traceable to Primary Standard.Vendor-defined (often low traceability).
Uncertainty Low (< 0.5%).Moderate (~1.0%).High (Unknown, typically >2.0%).
Cost High (Requires ~1 week of analytical time).Low (Routine HPLC run).Low (Purchase price).
Suitability GMP Release, Clinical Trial Material calibration.Routine QC, Stability studies.[1]Early R&D, Synthesis starting material.
Critical Technical Insight: The Salt Stoichiometry Risk

Commercial vendors often label the product generically as "Hydrochloride." However, piperazines can form stable monohydrochloride or dihydrochloride salts.

  • Risk: If you calculate molarity assuming a dihydrochloride (MW ~227.17) but the vendor supplies a monohydrochloride (MW ~190.71), your potency calculations will be skewed by ~19% .

  • Solution: Tier 1 qualification must include Chloride titration (Argentometric) to confirm stoichiometry.

Experimental Protocols: Establishing the Gold Standard

Since no USP/EP monograph exists for this intermediate, you must validate your own.

Protocol A: Absolute Purity via qNMR (The "Truth" Method)

Use this method to qualify a Primary Standard.

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) provides absolute purity (mass fraction) independent of UV response factors.[2]

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® or equivalent, high purity >99.9%). It has a distinct singlet at ~6.3 ppm (D2O) that does not overlap with the cyclopentyl protons (1.5–2.0 ppm) or piperazine ring protons (3.0–3.6 ppm).

  • Solvent: Deuterium Oxide (

    
    ).
    
  • Preparation:

    • Weigh 20.0 mg of 1-Cyclopentylpiperazine HCl (Analyte) into a vial (precision ±0.01 mg).

    • Weigh 15.0 mg of Maleic Acid (IS) into the same vial.

    • Dissolve in 0.7 mL

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = gravimetric mass.
Protocol B: HPLC Purity & Impurity Profiling

Use this to detect organic impurities that qNMR might miss due to sensitivity limits.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Ammonium Phosphate buffer, pH 6.8 (High pH is crucial for piperazine peak shape; low pH causes tailing due to silanol interaction).
    
  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B (0 min)

    
     90% B (15 min) 
    
    
    
    5% B (20 min).
  • Flow Rate:

    
    .
    
  • Detection: UV at 210 nm (Piperazines lack strong chromophores; 210 nm detects the amide/amine backbone absorbance).

  • Temperature:

    
    .
    

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and workflow for qualifying a Reference Standard from a raw chemical source.

ReferenceStandardQualification Raw Raw Material (Vendor Grade) ID Identity Check (IR / MS) Raw->ID Salt Salt Stoichiometry (AgNO3 Titration) ID->Salt Decision Is Stoichiometry Correct? Salt->Decision Recryst Recrystallization (EtOH/HCl) Decision->Recryst No / Mixed Salts qNMR qNMR Assay (Absolute Purity) Decision->qNMR Yes HPLC HPLC Impurity Profile (Area %) Decision->HPLC TGA Volatiles/Water (TGA/KF) Decision->TGA Recryst->Salt Calc Mass Balance Calculation (% Purity) qNMR->Calc HPLC->Calc TGA->Calc Release Release as Primary Standard Calc->Release

Figure 1: Workflow for converting raw 1-Cyclopentylpiperazine HCl into a Qualified Primary Reference Standard. Note the critical "Salt Stoichiometry" checkpoint.

Comparative Data: Vendor CoA vs. Qualified Standard

The table below presents a hypothetical but representative comparison of data often seen when re-analyzing commercial sources.

MetricCommercial Vendor CoA In-House Qualified Standard Impact on Research
Assay Method HPLC Area %qNMR (Internal Std)Vendor overestimates active content.
Reported Purity 98.5% 91.2% (w/w)7.3% error in dosing if uncorrected.
Water Content Not Reported4.5% (Hygroscopic)Weight error.
Salt Form "Hydrochloride"Dihydrochloride (

)
Molar mass shift (

vs

).
Residual Solvent Not Reported0.8% IsopropanolToxicity in cell assays.
Interpretation

The "98.5%" Vendor purity refers only to the UV-absorbing species. It ignores the fact that the material may be the Dihydrochloride salt (adding ~36.5 g/mol of "invisible" mass per mole) and may contain significant water. Using the Vendor CoA value for molar dosing would result in under-dosing the active moiety by nearly 10%.

References

  • European Medicines Agency (EMA). "Validation of Analytical Procedures: Text and Methodology (ICH Q2 R1)." European Medicines Agency. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Bhat, R., et al. "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV." Journal of Chemical and Pharmaceutical Research, 2012.[3] [Link]

  • Almac Group. "QNMR – a modern alternative to HPLC." Almac Group Technical Notes. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 121226, 1-Cyclopentylpiperazine." PubChem. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the TLC Visualization of 1-Cyclopentylpiperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of various visualization techniques for 1-Cyclopentylpiperazine Hydrochloride (HCl) using Thin Layer Chromatography (TLC). As a crucial intermediate in pharmaceutical synthesis, the ability to rapidly and accurately assess the purity of 1-Cyclopentylpiperazine is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, enabling researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Part 1: Foundational TLC Methodology for 1-Cyclopentylpiperazine HCl

The successful visualization of any compound on a TLC plate begins with a robust and well-optimized chromatographic method. The physicochemical properties of 1-Cyclopentylpiperazine HCl—a polar salt containing both secondary and tertiary amine functionalities—dictate the optimal choices for the stationary and mobile phases.[2][3]

Stationary Phase: The Rationale for Silica Gel 60 F254

For the analysis of polar, amine-containing compounds, Silica Gel 60 is the most common and effective stationary phase.[4] Its surface is rich in acidic silanol groups (Si-OH), which interact with polar analytes via hydrogen bonding and dipole-dipole interactions.

We specifically recommend Silica Gel 60 F254 plates . The "F254" designation indicates that the silica is impregnated with a fluorescent indicator that glows green under short-wave ultraviolet (UV) light (254 nm). This feature enables the non-destructive visualization of any compound that can quench this fluorescence, which is an invaluable first step in any TLC analysis.[5][6]

Mobile Phase Optimization: Mitigating Tailing

The basic nature of the piperazine moiety necessitates a carefully chosen mobile phase to prevent "tailing"—a common chromatographic artifact where spots appear elongated rather than tight and circular. Tailing occurs due to strong, sometimes irreversible, interactions between the basic amine and the acidic silanol groups on the silica surface.

To counteract this, a small amount of a basic modifier is added to the eluent. This modifier competitively binds to the acidic sites on the silica, ensuring that the analyte moves up the plate with minimal distortion.

Recommended Starting Mobile Phase:

  • 90:10:1 (v/v/v) Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (conc.)

  • Causality: DCM provides the primary non-polar character, while methanol increases the polarity to move the polar analyte off the baseline. The critical component is ammonium hydroxide, which saturates the acidic sites on the silica gel, leading to symmetrical spot shapes.[7] An alternative basic modifier is triethylamine (TEA) at 0.5-1%.

Experimental Protocol: TLC Development
  • Sample Preparation: Prepare a solution of 1-Cyclopentylpiperazine HCl in methanol at a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, carefully spot a small amount of the sample solution onto the baseline of a Silica Gel 60 F254 plate, ensuring the spot is small and concentrated.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the chamber is saturated with solvent vapors for optimal and reproducible results. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood before proceeding to visualization.

Part 2: A Comparative Guide to Visualization Techniques

The choice of visualization method depends on the analytical goal, the required sensitivity, and the information sought. Here, we compare several common techniques applicable to 1-Cyclopentylpiperazine HCl.

Method 1: Ultraviolet (UV) Light (254 nm)
  • Principle of Detection: This non-destructive method relies on the analyte absorbing UV light at 254 nm and quenching the fluorescence of the indicator embedded in the TLC plate.[6]

  • Applicability: While 1-Cyclopentylpiperazine lacks a strong chromophore, it may still be sufficiently UV-active to be visualized as a dark spot against the bright green fluorescent background.[5] This should always be the first method attempted due to its simplicity and non-destructive nature.

  • Experimental Protocol:

    • Place the dried TLC plate under a short-wave (254 nm) UV lamp.

    • Observe for dark spots.

    • Lightly circle any visible spots with a pencil, as they will disappear once the UV light is removed.[6]

  • Expected Results: A dark, purplish spot on a green background.

  • Pros: Non-destructive, rapid, and simple.

  • Cons: May have low sensitivity for compounds with weak UV absorbance.

Method 2: Iodine Vapor
  • Principle of Detection: Iodine vapor is a general-purpose developing agent. Organic compounds on the TLC plate will adsorb the iodine, forming colored complexes.[5][6] This interaction is typically reversible.

  • Applicability: This method is effective for a wide range of organic compounds, including amines. It is considered semi-destructive because the iodine will eventually evaporate, though the compound may also sublime.[5]

  • Experimental Protocol:

    • Place a few crystals of solid iodine in a sealed chamber (an "iodine chamber").[8]

    • Place the dried TLC plate inside the chamber and close the lid.

    • Gently warm or shake the chamber to allow iodine vapors to saturate the atmosphere and interact with the plate.

    • Remove the plate once yellow-brown spots appear.[5]

    • Immediately circle the spots, as they will fade over time.[6]

  • Expected Results: Yellow to brown spots on a white or light-yellow background.

  • Pros: Broad applicability, simple to perform.

  • Cons: Spots are often transient, and the method has moderate sensitivity.

Method 3: Potassium Permanganate (KMnO₄) Stain
  • Principle of Detection: This is a strong oxidizing stain. Potassium permanganate (purple) is reduced by oxidizable functional groups—such as the secondary and tertiary amines in our analyte—to manganese dioxide (MnO₂), which is a brown-yellow solid.[9]

  • Applicability: Excellent for detecting a wide range of functional groups that are susceptible to oxidation. It is particularly effective for amines.[9]

  • Experimental Protocol:

    • Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[10][11]

    • Staining: Quickly dip the dried TLC plate into the stain solution or spray it evenly.

    • Development: No heating is typically required. Spots will appear almost instantly.

  • Expected Results: Bright yellow to brownish spots on a purple or pink background.

  • Pros: High sensitivity, rapid development, and broad applicability.

  • Cons: Destructive (the analyte is chemically altered), and the background color can sometimes make faint spots difficult to see.

Method 4: Dragendorff's Reagent
  • Principle of Detection: This reagent is a classic choice for detecting nitrogen-containing compounds, especially alkaloids and tertiary amines.[12][13] The active component, potassium tetraiodobismuthate, forms an ion pair with the protonated nitrogen atom of the analyte, resulting in an insoluble, colored precipitate.[13]

  • Applicability: Highly specific for nitrogenous bases, making it an excellent choice for 1-Cyclopentylpiperazine.

  • Experimental Protocol:

    • Stain Preparation (Munier modification):

      • Solution A: Dissolve 0.85 g of bismuth subnitrate in 10 mL of glacial acetic acid and 40 mL of water.[13]

      • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.[13]

      • Stock Solution: Mix 5 mL of Solution A, 5 mL of Solution B, 20 mL of glacial acetic acid, and 70 mL of water.

    • Staining: Spray the dried TLC plate with the stock solution.

  • Expected Results: Orange to reddish-brown spots on a pale-yellow background.[13]

  • Pros: High specificity for nitrogen compounds, good sensitivity.

  • Cons: Destructive, and the reagent preparation is multi-stepped.

Method 5: Ninhydrin Stain
  • Principle of Detection: Ninhydrin reacts with primary and secondary amines to produce a deeply colored product known as Ruhemann's purple.[14][15] The reaction requires heat to proceed.

  • Applicability: This stain will specifically react with the secondary amine of the 1-Cyclopentylpiperazine ring. It will not visualize the tertiary amine. This specificity can be highly advantageous for impurity profiling, for instance, to detect the presence of piperazine starting material (which has two secondary amines).

  • Experimental Protocol:

    • Stain Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[10][15]

    • Staining: Dip the dried TLC plate in the ninhydrin solution.

    • Development: Gently heat the plate with a heat gun until colored spots appear.[16]

  • Expected Results: A purple or pink spot on a white background.

  • Pros: Highly specific for primary and secondary amines, which can be useful for differentiating between related structures.

  • Cons: Destructive, requires heating, and will not detect N-alkylated impurities where the secondary amine has been modified.

Part 3: Data Summary and Method Selection

Comparative Performance of Visualization Techniques
Technique Principle Specificity Sensitivity Spot Color Destructive? Ease of Use
UV Light (254 nm) Fluorescence QuenchingLowLow to ModerateDark Purple/BlackNoVery Easy
Iodine Vapor ComplexationLowModerateYellow-BrownSemi-destructiveEasy
KMnO₄ Stain OxidationLowHighYellow-BrownYesEasy
Dragendorff's Reagent N-atom ComplexationHigh (N-compounds)HighOrange-RedYesModerate
Ninhydrin Stain Amine ReactionHigh (1°/2° Amines)HighPurple/PinkYesModerate
Workflow for Selecting a Visualization Method

The following diagram illustrates a logical decision-making process for selecting the most appropriate visualization technique based on the analytical objective.

TLC_Visualization_Workflow start Start: Developed & Dried TLC Plate uv_check Visualize under UV (254 nm) start->uv_check spot_visible Is spot clearly visible? uv_check->spot_visible quick_check Is this a quick reaction check? spot_visible->quick_check Yes need_more_info Need higher sensitivity or impurity profile? spot_visible->need_more_info No use_uv Document with UV (non-destructive) quick_check->use_uv Yes quick_check->need_more_info No end End: Document Results use_uv->end iodine Use Iodine Chamber (General, Semi-destructive) need_more_info->iodine General check permanganate Use KMnO₄ Stain (High Sensitivity, General) need_more_info->permanganate Need max sensitivity dragendorff Use Dragendorff's Reagent (Specific to N-compounds) need_more_info->dragendorff Confirm N-compound iodine->end permanganate->end dragendorff->end

Caption: Decision workflow for TLC visualization.

Part 4: Broader Analytical Context

While TLC is an indispensable tool for rapid, qualitative analysis, it is often complemented by more powerful quantitative techniques in a drug development setting.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation efficiency and is the gold standard for quantitative purity analysis. For piperazine derivatives that lack a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary for sensitive UV detection.[17][18] Alternatively, coupling HPLC with Mass Spectrometry (LC-MS) provides exceptional sensitivity and specificity without the need for derivatization.[19][20]

  • Gas Chromatography (GC): GC coupled with Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. Piperazine derivatives can be analyzed by GC-MS, often after a derivatization step to improve their chromatographic properties.[17]

Cross-validation between TLC results and these orthogonal methods is a cornerstone of robust analytical development, ensuring that the insights gained from rapid TLC screening are accurate and reliable.[21]

Conclusion

The effective TLC visualization of 1-Cyclopentylpiperazine HCl is readily achievable with a variety of techniques. For routine, non-destructive screening, UV light (254 nm) is the method of choice. For enhanced sensitivity and general-purpose detection, potassium permanganate stain is highly effective and simple to implement. When specificity for the nitrogenous nature of the compound is required, Dragendorff's reagent provides a reliable confirmation. By understanding the chemical principles behind each method, researchers can select the optimal technique to generate clear, reliable, and actionable analytical data.

References

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • TLC Stains. (n.d.). University of Colorado Boulder. [Link]

  • Cegielska, B., & Kacprzak, K. M. (2009). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent. Letters in Organic Chemistry, 6(8), 608-611.
  • Grokipedia. (n.d.). Dragendorff's reagent. [Link]

  • SLS. (n.d.). Dragendorff reagent, for TLC d | 44578-100ML-F | SUPELCO. [Link]

  • Pharmabeej. (n.d.). Procedure For How To Develop Iodine Chamber For TLC In Pharma. [Link]

  • MACHEREY-NAGEL. (n.d.). TLC visualization (staining) reagent, according to Dragendorff-Munier. [Link]

  • REACH Devices, LLC. (n.d.). TLC Stains. [Link]

  • The Sarpong Group. (2007). Appendix 3: Recipes For TLC Stains. In M. C. Pirrung, The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc. [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • TLC Stains. (n.d.). Various Sources. [Link]

  • University of Rochester Chemistry Department. (n.d.). Magic Formulas: TLC Stains. [Link]

  • Wikipedia. (n.d.). Dragendorff's reagent. [Link]

  • Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • Semantic Scholar. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • ChemBK. (2024, April 9). 1-Cyclopentyl-piperazine. [Link]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. [Link]

  • PubChem. (n.d.). 1-Cyclopentylpiperazine. [Link]

  • IntechOpen. (2012). Thin Layer Chromatography in Drug Analysis. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology. [Link]

Sources

Safety Operating Guide

1-Cyclopentylpiperazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Guide: 1-Cyclopentylpiperazine Hydrochloride

For researchers, scientists, and drug development professionals, the management of reactive pharmaceutical intermediates requires moving beyond basic compliance to a deep understanding of chemical causality. 1-Cyclopentylpiperazine hydrochloride is a highly valuable secondary amine building block, but its specific molecular properties demand stringent, scientifically grounded safety and disposal protocols.

This guide provides a comprehensive, step-by-step operational framework for handling and disposing of 1-cyclopentylpiperazine hydrochloride, ensuring laboratory safety, regulatory compliance, and environmental protection.

Chemical Hazard Profile & Mechanistic Causality

To safely handle 1-cyclopentylpiperazine hydrochloride, one must understand the "why" behind its hazard classifications.

As a hydrochloride salt, this compound is highly water-soluble but forms acidic, corrosive solutions that can cause severe mucosal, skin, and eye damage upon contact[1][2]. Furthermore, piperazine derivatives pose a severe, hidden chemical risk: nitrosamine formation .

The Causality of Segregation: The secondary amine moiety in 1-cyclopentylpiperazine is highly susceptible to electrophilic substitution. If this compound is inadvertently mixed with acidic waste containing nitrites (or other nitrosating agents), it undergoes rapid N-nitrosation to form 1-cyclopentyl-4-nitrosopiperazine (CPNP)[3]. CPNP is a recognized Nitrosamine Drug Substance-Related Impurity (NDSRI) and is classified by the IARC as a Group 2B possible human carcinogen[3].

Therefore, the foundational rule of handling this chemical is strict waste segregation. Never mix piperazine waste streams with nitric acid, nitrites, or heavy metal catalysts.

Logistical & Quantitative Data

For rapid reference during operational planning and logistics, the essential physical and transport data for 1-cyclopentylpiperazine hydrochloride (and its dihydrochloride variant) are summarized below:

ParameterSpecification / Directive
Chemical Name 1-Cyclopentylpiperazine hydrochloride / dihydrochloride
CAS Number 131269-35-7 (Dihydrochloride variant)[4]
Storage Conditions Sealed, dry environment at 2-8°C; isolate from strong oxidizers[4]
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral/Inhalation)[2]
Required PPE NIOSH-approved respirator, nitrile gloves, chemical safety goggles[1][5]
Final Disposal High-temperature incineration with an alkaline exhaust scrubber[5][6]

Standard Operating Procedure: Spill Response & Containment

In the event of a spill, the immediate risk is the inhalation of corrosive hydrochloride dust. Standard dry-sweeping is strictly prohibited as it aerosolizes the compound[2][6].

Step-by-Step Spill Mitigation:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Ensure the laboratory's HVAC system is maximizing air exchanges to dilute potential airborne particulates[5].

  • PPE Donning: Responders must equip a NIOSH/MSHA-approved particulate respirator (e.g., N95 or P100), heavy-duty chemical-resistant nitrile gloves, a lab coat, and splash-proof goggles[1][5].

  • Dust-Free Containment: Do not sweep the dry powder. Instead, gently cover the spill with a damp, non-combustible absorbent pad to suppress dust generation[5][6].

  • Collection: Using non-sparking tools, scoop the absorbed material into a dedicated, chemically compatible High-Density Polyethylene (HDPE) hazardous waste container[5].

  • Decontamination: Wash the spill zone with a damp cloth and copious amounts of water. Place all contaminated cleaning materials into the hazardous waste container to prevent runoff into municipal drains[5].

Operational Disposal Workflow

Disposing of 1-cyclopentylpiperazine hydrochloride down standard laboratory drains is strictly prohibited[1][2]. The following protocol is designed as a self-validating system : each step contains a verification check to ensure chemical stability before proceeding to the next phase.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Isolate the piperazine waste from all other laboratory streams.

  • Validation: Audit the waste log to guarantee zero contact with nitrites, strong oxidizers, or nitrosating agents, thereby eliminating the risk of carcinogenic CPNP generation[3].

Step 2: Aqueous Stream Neutralization

  • Action: For liquid waste containing the dissolved salt, the acidic nature of the hydrochloride must be neutralized. Slowly add a mild base (e.g., a sodium bicarbonate slurry) under continuous stirring in a fume hood[5][6].

  • Validation: Use pH indicator paper to confirm the solution has stabilized between pH 6.0 and 8.0 before proceeding. Do not rely on visual cues[5].

Step 3: Inert Absorption and Primary Packaging

  • Action: Absorb the neutralized liquid with an inert, non-combustible material such as vermiculite or diatomaceous earth[5]. Transfer all solid waste, powders, and absorbed liquids into a primary HDPE container.

  • Validation: Ensure the container is tightly sealed. Inspect the exterior for any residual chemical contamination.

Step 4: Manifesting and Incineration Routing

  • Action: Label the container explicitly as "Hazardous Waste - 1-Cyclopentylpiperazine Hydrochloride (Corrosive/Toxic)".

  • Validation: Transfer the manifest and the waste to a licensed hazardous waste management facility. Ensure the contractor utilizes thermal incineration in an apparatus equipped with an afterburner and an alkaline scrubber[5][6]. The scrubber is a mandatory requirement to neutralize the toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gases generated during combustion.

Process Visualization

The following diagram illustrates the critical pathways for the safe segregation and disposal of 1-cyclopentylpiperazine hydrochloride waste streams.

G Start 1-Cyclopentylpiperazine HCl Waste Generation Segregation Waste Segregation (CRITICAL: Isolate from Nitrites) Start->Segregation Assessment State Assessment Segregation->Assessment Aqueous Aqueous/Liquid Waste Assessment->Aqueous Solid Solid/Powder Waste Assessment->Solid Neutralization Neutralization (Adjust to pH 6-8) Aqueous->Neutralization Packaging Primary Containment (Sealed, Labeled HDPE) Solid->Packaging Absorption Inert Absorption (Vermiculite/Diatomaceous Earth) Neutralization->Absorption Absorption->Packaging Incineration Licensed Incineration (Thermal Destruction + Scrubber) Packaging->Incineration

Workflow for safe segregation, neutralization, and disposal of 1-cyclopentylpiperazine HCl waste.

References

  • Benchchem. Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide. Retrieved from 1

  • Benchchem. Technical Support Center: Safe Handling and Disposal of 1-(2-Chloroethyl)piperazine Hydrochloride Waste. Retrieved from 5

  • Benchchem. 1-Cyclopentyl-4-nitrosopiperazine | CAS 61379-66-6. Retrieved from3

  • Apollo Scientific. Piperazine Safety Data Sheet. Retrieved from 6

  • TCI Chemicals. SAFETY DATA SHEET - Piperazine. Retrieved from 2

  • ChemScene. 131269-35-7 | 1-Cyclopentylpiperazine dihydrochloride. Retrieved from 4

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.